Product packaging for N4-Acetylsulfamerazine(Cat. No.:CAS No. 127-73-1)

N4-Acetylsulfamerazine

カタログ番号: B027477
CAS番号: 127-73-1
分子量: 306.34 g/mol
InChIキー: PHFJZKMLXDFUNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O3S B027477 N4-Acetylsulfamerazine CAS No. 127-73-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFJZKMLXDFUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155361
Record name N(4)-Acetylsulfamerazine
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Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127-73-1
Record name N4-Acetylsulfamerazine
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Record name N(4)-Acetylsulfamerazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfamerazine
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Record name N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulphonyl]phenyl]acetamide
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Record name N4-ACETYLSULFAMERAZINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N4-Acetylsulfamerazine. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound, a derivative of the sulfonamide antibiotic sulfamerazine (B1682647), is distinguished by the acetylation of the aniline (B41778) nitrogen (N4). Its chemical identity is established by the following identifiers:

  • IUPAC Name: N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide[1]

  • CAS Number: 127-73-1[1]

  • Molecular Formula: C₁₃H₁₄N₄O₃S[1]

  • Canonical SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C[1]

  • InChI Key: PHFJZKMLXDFUNB-UHFFFAOYSA-N[1]

The molecular structure of this compound is depicted below:

this compound 2D structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Weight 306.34 g/mol [1]
Melting Point Estimated: 249-251 °C[2] (for N4-acetylsulfamethazine)
Boiling Point Data not available
Solubility >46 µg/mL (at pH 7.4)[1]
pKa Data not available

Note: The melting point provided is for the closely related compound N4-acetylsulfamethazine and serves as an estimation.

Biological Activity and Mechanism of Action

This compound is primarily known as the main metabolite of the antibacterial drug sulfamerazine.[1] The parent drug, sulfamerazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfamerazine exhibits its bacteriostatic effect.

As a metabolite, this compound is generally considered to have significantly reduced or no antibacterial activity compared to its parent compound. The acetylation at the N4 position hinders its ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. Therefore, its primary relevance in pharmacology and drug development lies in its role in the pharmacokinetics and metabolism of sulfamerazine.

Below is a diagram illustrating the metabolic relationship between sulfamerazine and this compound.

metabolic_pathway Sulfamerazine Sulfamerazine Metabolism Acetylation Sulfamerazine->Metabolism N-acetyltransferase N4_Acetylsulfamerazine This compound Metabolism->N4_Acetylsulfamerazine

Caption: Metabolic conversion of Sulfamerazine to this compound.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related sulfonamides.

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of sulfamerazine. A typical laboratory-scale synthesis protocol is as follows:

Materials:

  • Sulfamerazine

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (as solvent and catalyst)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve a known amount of sulfamerazine in a minimal amount of pyridine in a round-bottom flask.

  • Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution while stirring.

  • Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine and excess acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram outlines the experimental workflow for the synthesis of this compound.

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolution Dissolve Sulfamerazine in Pyridine Acetylation Add Acetic Anhydride Dissolution->Acetylation Reflux Heat under Reflux Acetylation->Reflux Precipitation Precipitate in Ice-cold Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm or 270 nm).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the synthesized product or sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not using the solvent peak as an internal reference.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Expected ¹H NMR signals would include aromatic protons, the methyl protons of the pyrimidine (B1678525) ring, the methyl protons of the acetyl group, and the NH protons.

  • Expected ¹³C NMR signals would correspond to the carbonyl carbon, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.

The logical relationship of the key properties and analyses of this compound is illustrated in the following diagram.

logical_relationship cluster_properties Properties cluster_methods Analytical Methods Structure Chemical Structure PhysChem Physicochemical Properties Structure->PhysChem Biological Biological Activity Structure->Biological HPLC HPLC Analysis Structure->HPLC NMR NMR Spectroscopy Structure->NMR Synthesis Synthesis Synthesis->Structure

Caption: Interrelation of properties and analytical methods for this compound.

References

An In-depth Technical Guide to the Synthesis of N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N4-Acetylsulfamerazine, a key derivative of the sulfonamide antibiotic sulfamerazine (B1682647). The document details the primary synthesis pathway, including precursors and reaction mechanisms, and presents available quantitative and qualitative data to support researchers in the replication and further investigation of this compound.

Introduction

This compound is the N-acetylated metabolite of sulfamerazine, a well-known sulfa drug. The acetylation of sulfonamides at the N4-position is a significant metabolic pathway in many organisms, including humans, and can alter the pharmacological and toxicological properties of the parent drug. Understanding the synthesis of this metabolite is crucial for metabolism studies, the development of analytical standards, and further research into the structure-activity relationships of sulfonamides.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound is through the N-acetylation of its precursor, sulfamerazine.

Precursors

The key precursors for the synthesis of this compound are:

Reaction Scheme

The synthesis involves the reaction of the primary aromatic amine group (N4) of sulfamerazine with acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct and as a solvent.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Sulfamerazine Sulfamerazine Reaction Sulfamerazine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Pyridine Pyridine (Solvent/Catalyst) Pyridine->Reaction Heat N4_Acetylsulfamerazine This compound AceticAcid Acetic Acid (Byproduct) Reaction->N4_Acetylsulfamerazine Reaction->AceticAcid

Caption: Synthesis of this compound from Sulfamerazine.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on established methods for the acetylation of sulfapyrimidines.

Materials and Equipment
  • Sulfamerazine

  • Acetic Anhydride

  • Pyridine

  • Distilled water

  • Steam bath or heating mantle

  • Reaction flask

  • Condenser

  • Buchner funnel and filter paper

  • Crystallization dish

  • Melting point apparatus

  • Spectroscopic instruments (NMR, IR, MS)

Synthesis Procedure
  • In a suitable reaction flask, suspend sulfamerazine in pyridine.

  • Add a molar excess of acetic anhydride to the suspension.

  • Heat the reaction mixture on a steam bath for approximately 45 minutes under reflux.

  • After cooling to room temperature, pour the reaction mixture into a larger volume of cold water with stirring.

  • Allow the mixture to stand in a cool place (e.g., refrigerator) to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any residual pyridine and acetic acid.

  • Dry the product, for example, on a steam bath or in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or an ethanol-water mixture.

Quantitative Data

While a specific yield for the synthesis of this compound is not explicitly reported in the readily available literature, similar acetylation reactions of sulfonamides are known to proceed with high efficiency. Yields for analogous reactions have been reported to be in excess of 90%.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄N₄O₃S[1]
Molecular Weight 306.34 g/mol [1]
CAS Number 127-73-1[1]
Appearance Solid
Melting Point ~243 K (for crystalline form)[2]
Solubility >46 µg/mL in water at pH 7.4[1]

Spectroscopic Data and Characterization

The structural confirmation of synthesized this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzene (B151609) and pyrimidine (B1678525) rings, the methyl group on the pyrimidine ring, and the methyl and amide protons of the acetyl group.

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Acetyl -CH₃~24.6
Acetyl C=O~169.4
Aromatic C (Benzene ring)111 - 140
Pyrimidine C150 - 170
Pyrimidine -CH₃~24.0

Note: These are approximate values based on data for structurally similar sulfonamides and should be confirmed by experimental data.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H (Amide)3200-3400Stretching vibration
C-H (Aromatic)3000-3100Stretching vibration
C-H (Aliphatic)2850-3000Stretching vibration
C=O (Amide I)1630-1680Stretching vibration
C=C (Aromatic)1450-1600Ring stretching
S=O (Sulfonamide)1300-1350 & 1140-1180Asymmetric & Symmetric stretching
C-N1200-1350Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of aromatic sulfonamides can be complex, often involving the loss of SO₂.[4]

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 306

  • Loss of acetyl group (-COCH₃): m/z = 263

  • Loss of SO₂: m/z = 242

  • Cleavage of the sulfonamide bond

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mix Sulfamerazine, Acetic Anhydride, Pyridine Reaction Heat under Reflux (45 min) Reactants->Reaction Precipitation Precipitate in Cold Water Reaction->Precipitation Filtration Filter and Wash Product Precipitation->Filtration Drying Dry the Crude Product Filtration->Drying Recrystallization Recrystallize from suitable solvent Drying->Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Recrystallization->NMR IR IR Spectroscopy Recrystallization->IR MS Mass Spectrometry Recrystallization->MS MP Melting Point Determination Recrystallization->MP FinalProduct Pure this compound NMR->FinalProduct IR->FinalProduct MS->FinalProduct MP->FinalProduct

Caption: General workflow for this compound synthesis.

Conclusion

This technical guide outlines the fundamental aspects of this compound synthesis. The acetylation of sulfamerazine using acetic anhydride in pyridine is a straightforward and effective method for obtaining this important metabolite. The provided data and protocols serve as a valuable resource for researchers engaged in medicinal chemistry, drug metabolism studies, and the development of analytical standards for sulfonamides. Further research to establish a definitive reaction yield and more detailed spectroscopic analysis would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Mechanism of Action of N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action of N4-Acetylsulfamerazine. It is established that this compound is the primary, yet microbiologically inactive, metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). Its therapeutic relevance is entirely dependent on its in vivo deacetylation back to the active parent compound. The core mechanism of action is, therefore, that of sulfamerazine: the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the essential folic acid synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. This guide details the metabolic activation, the molecular mechanism of enzyme inhibition, quantitative efficacy data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound as a Prodrug

This compound is the N4-acetylated derivative of sulfamerazine, a member of the sulfonamide class of antibiotics. While often referred to as a metabolite, from a functional perspective, it acts as a prodrug that requires bioactivation. Studies have demonstrated that N4-acetylated sulfonamide metabolites possess no intrinsic antimicrobial activity[1]. The antibacterial effect observed following administration of this compound is attributable to its conversion back to the pharmacologically active sulfamerazine. This conversion is part of a dynamic acetylation-deacetylation equilibrium that exists in vivo[2][3].

Metabolism and Bioactivation: The Acetylation-Deacetylation Equilibrium

The clinical pharmacology of sulfamerazine and its N4-acetylated metabolite is governed by a reversible metabolic process. The balance between the acetylated and deacetylated forms influences the drug's half-life, efficacy, and potential for toxicity.

Acetylation by N-Acetyltransferase (NAT)

In humans and many animal species, sulfamerazine is metabolized in the liver via acetylation of the N4-amine group to form this compound. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2)[4][5]. NAT2 activity is subject to genetic polymorphism, which divides populations into "fast" and "slow" acetylator phenotypes[2].

  • Fast Acetylators: Individuals with higher NAT2 activity rapidly convert sulfamerazine to its inactive metabolite, resulting in a shorter half-life for the active drug (approximately 12 hours)[2].

  • Slow Acetylators: Individuals with lower NAT2 activity metabolize the drug more slowly, leading to higher and more sustained plasma concentrations of active sulfamerazine and a longer half-life (approximately 24 hours)[2].

Deacetylation to Active Sulfamerazine

The conversion of inactive this compound back to active sulfamerazine is a critical step for its antimicrobial action. This deacetylation process has been demonstrated to occur in vivo, establishing a metabolic equilibrium[2][3]. While the specific enzymes responsible for this hydrolysis in mammals are not extensively characterized in the available literature, they are likely hepatic amidohydrolases or deacetylases. This reversibility ensures that a reservoir of the inactive metabolite can be a source for the active drug.

cluster_Metabolism Metabolic Pathway of Sulfamerazine Sulfamerazine Sulfamerazine (Active) N4_Acetyl This compound (Inactive) Sulfamerazine->N4_Acetyl Acetylation (N-Acetyltransferase 2) N4_Acetyl->Sulfamerazine Deacetylation (Amidohydrolases)

Caption: Metabolic interconversion of Sulfamerazine and this compound.

Core Mechanism of Action: Inhibition of Bacterial Folate Synthesis

The antibacterial action of sulfamerazine is achieved by targeting the folate biosynthesis pathway, which is essential for bacterial survival but absent in humans, who acquire folate from their diet[6]. This selective toxicity is the cornerstone of the clinical utility of sulfonamides.

The Dihydropteroate Synthase (DHPS) Enzyme

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate pathway that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate[6][7]. This product is a direct precursor to dihydrofolic acid. The subsequent reduction to tetrahydrofolic acid provides the essential one-carbon units required for the synthesis of nucleotides (purines and thymidine) and some amino acids.

Competitive Inhibition by Sulfamerazine

Sulfamerazine is a structural analog of PABA. Due to this chemical similarity, it acts as a competitive inhibitor of DHPS[7][8][9]. Sulfamerazine binds to the PABA-binding site on the DHPS enzyme, preventing the natural substrate from binding and halting the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway deprives the bacterial cell of the necessary components for DNA replication and protein synthesis, resulting in the cessation of growth and cell division (a bacteriostatic effect)[6].

cluster_Folate_Pathway Mechanism of DHPS Inhibition PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP DHPP DHPP->DHPS Product Dihydropteroate (Folate Precursor) DHPS->Product Catalysis Blocked Inhibition of Folate Synthesis Sulfamerazine Sulfamerazine (Inhibitor) Sulfamerazine->DHPS Competitive Binding

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by Sulfamerazine.

Quantitative Analysis of Efficacy

The effectiveness of sulfamerazine can be quantified at both the enzymatic and cellular level.

Antibacterial Activity (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC50 represents the concentration required to inhibit 50% of the tested isolates.

MicroorganismNumber of StrainsMIC50 (µg/mL)Reference
Bordetella bronchiseptica10≤ 16[10]
Pasteurella multocida10≤ 16[10]
Haemophilus pleuropneumoniae20> 32[10]
Streptococcus suis10> 32[10]

Note: Data is derived from studies on porcine pathogens. The efficacy can vary significantly between different bacterial species and strains.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of sulfonamides like sulfamerazine.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of a compound against DHPS. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH. The decrease in NADPH absorbance is monitored at 340 nm.

Materials and Reagents:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme

  • Para-aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Sulfamerazine (or other inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • DMSO (for inhibitor dilution)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Protocol:

  • Inhibitor Preparation: Prepare a high-concentration stock of sulfamerazine (e.g., 20 mM) in 100% DMSO. Perform serial dilutions in DMSO to create a range of test concentrations.

  • Assay Mixture Preparation: Prepare a master mix in assay buffer containing DHPS, an excess of DHFR, and NADPH (e.g., 200 µM).

  • Plate Setup: To the wells of a 96-well microplate, add 2 µL of the sulfamerazine serial dilutions. For control wells (100% activity), add 2 µL of DMSO.

  • Enzyme Addition: Add 178 µL of the assay mixture to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed substrate solution containing PABA and DHPP to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each sulfamerazine concentration: % Inhibition = [1 - (Vinhibitor / VDMSO)] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a dose-response model to determine the IC50 value.

cluster_Workflow DHPS Inhibition Assay Workflow prep 1. Prepare Inhibitor (Sulfamerazine) Dilutions plate 2. Add Inhibitor/DMSO to 96-well Plate prep->plate mix 3. Prepare & Add Assay Mix (DHPS, DHFR, NADPH) plate->mix incubate 4. Pre-incubate Plate at 37°C mix->incubate start 5. Initiate with Substrates (PABA, DHPP) incubate->start read 6. Read Absorbance (340 nm) Over Time start->read analyze 7. Calculate Rates & Determine IC50 read->analyze

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines for determining the MIC of an antibacterial agent against a specific bacterial strain.

Materials and Reagents:

  • Test bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sulfamerazine

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Drug Dilution:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Prepare a stock solution of sulfamerazine in a suitable solvent and add 200 µL of the starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of sulfamerazine that completely inhibits visible bacterial growth (i.e., the first clear well). For sulfonamides, the endpoint is often defined as ≥80% inhibition of growth compared to the positive control well.

Conclusion

The mechanism of action of this compound is indirect and relies entirely on its metabolic conversion to the active antibiotic, sulfamerazine. The core antibacterial effect is achieved through the competitive inhibition of dihydropteroate synthase, a vital enzyme in the bacterial folate synthesis pathway. This targeted action provides selective toxicity against susceptible microorganisms. Understanding the pharmacokinetics of the acetylation-deacetylation equilibrium, particularly the influence of the NAT2 genetic polymorphism, is crucial for predicting the clinical efficacy and safety profile of sulfamerazine administration. The experimental protocols provided herein offer a standardized framework for further investigation into the inhibitory properties of this and other sulfonamides.

References

An In-depth Technical Guide to N4-Acetylsulfamerazine (CAS No. 127-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine, with the CAS number 127-73-1, is the primary metabolite of the sulfonamide antibiotic sulfamerazine (B1682647). As a member of the sulfa drug class, its biological activity is intrinsically linked to the disruption of folic acid synthesis in prokaryotes. This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Physicochemical Properties

This compound is a derivative of sulfamerazine, characterized by the acetylation of the aniline (B41778) amine group. This modification significantly influences its pharmacokinetic properties.

PropertyValueSource
CAS Number 127-73-1[1]
Molecular Formula C₁₃H₁₄N₄O₃S[1]
Molecular Weight 306.34 g/mol [1]
IUPAC Name N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide[1]
Melting Point A melting point of 243 K (-30.15 °C) is noted in a crystallographic study, which is likely the temperature of data collection.[2] For the closely related N4-acetylsulfamethazine, the melting point is reported as 249-251 °C.[3]
Solubility >46 µg/mL at pH 7.4[1]
pKa Data not available.

Synthesis

This compound is primarily formed in vivo through the metabolism of sulfamerazine. However, it can be chemically synthesized for use as an analytical standard or for research purposes. A general and representative method for the N-acetylation of a sulfonamide is detailed below, based on established protocols for similar compounds.

Representative Experimental Protocol: N-Acetylation of Sulfamerazine

This protocol describes the acetylation of the N4-amino group of sulfamerazine using acetic anhydride (B1165640).

Materials:

  • Sulfamerazine

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, beaker, Buchner funnel

Procedure:

  • In a round-bottom flask, dissolve sulfamerazine in a suitable volume of pyridine.

  • Cool the solution in an ice bath and slowly add a molar excess of acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified crystals under vacuum.

Synthesis Workflow

G cluster_0 Synthesis of this compound sulfamerazine Sulfamerazine reaction Acetylation in Pyridine sulfamerazine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction quenching Precipitation in Ice Water reaction->quenching filtration Filtration and Washing quenching->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product This compound recrystallization->product

A representative workflow for the synthesis of this compound.

Mechanism of Action

As a sulfonamide, this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair in bacteria.

Folic Acid Synthesis Pathway and Inhibition

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, including this compound, are structurally similar to PABA and act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a precursor to folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Signaling Pathway Diagram

G cluster_0 Bacterial Folic Acid Synthesis and Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Further Synthesis DNA DNA Synthesis THF->DNA N4_acetyl This compound N4_acetyl->DHPS Competitively Inhibits

Inhibition of the bacterial folic acid synthesis pathway by this compound.

Analytical Methods

The quantification of this compound in biological and environmental matrices is crucial for pharmacokinetic studies and residue monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Representative Experimental Protocol: HPLC Analysis

The following protocol is adapted from a method for the analysis of the closely related N4-acetylsulfamethazine in tissue samples and can be optimized for this compound.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column

Reagents:

Sample Preparation (from a biological matrix):

  • Homogenize the tissue sample.

  • Extract this compound from the homogenate using a suitable organic solvent (e.g., a mixture of methanol and a weak acid).

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Clean up the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Elute the analyte from the SPE cartridge and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL

Analytical Workflow

G cluster_0 HPLC Analysis Workflow for this compound sample Biological Sample extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup hplc HPLC Analysis cleanup->hplc quantification Quantification hplc->quantification

A typical workflow for the analysis of this compound using HPLC.

Toxicology and Safety

The toxicological profile of this compound is important for assessing its safety as a metabolite of a therapeutic agent.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows[1]:

Hazard StatementClassification
H302Harmful if swallowed (Acute toxicity, oral, Category 4)
H315Causes skin irritation (Skin corrosion/irritation, Category 2)
H319Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
H335May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)
Acute Toxicity
RouteSpeciesValueSource
Oral LD50 Data not available.

Safety Precautions: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a key metabolite of sulfamerazine, playing a significant role in its pharmacokinetic and toxicological profile. This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The provided information on its physicochemical properties, synthesis, mechanism of action, analytical detection, and safety considerations serves as a valuable resource for further investigation and development in the fields of pharmacology, toxicology, and analytical chemistry. Further research is warranted to fill existing data gaps, particularly concerning its pKa and acute toxicity values.

References

In-Depth Technical Guide: Pharmacokinetics of N4-Acetylsulfamerazine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of N4-Acetylsulfamerazine, the primary metabolite of the sulfonamide antibiotic sulfamerazine (B1682647), in humans. The information is compiled from available scientific literature to support research and development activities.

Executive Summary

This compound is the main product of sulfamerazine metabolism in humans. Its pharmacokinetic profile is significantly influenced by the individual's acetylator phenotype, a genetic trait that affects the rate of metabolism of many drugs. The elimination of this compound is biphasic, and it exhibits high protein binding. Its renal clearance is substantially higher than that of its parent compound, sulfamerazine. A dynamic equilibrium exists between the acetylation of sulfamerazine to this compound and its deacetylation back to the parent drug.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its parent compound, sulfamerazine, in humans. The data are primarily derived from a key study by Vree et al. (1983) and are categorized by acetylator phenotype.

Table 1: Elimination Half-Life of this compound and Sulfamerazine in Humans

CompoundAcetylator PhenotypeElimination Half-Life (hours)
This compound Fast5 and 12 (biphasic)
Slow5 and 24 (biphasic)
Sulfamerazine Fast12
Slow24

Table 2: Protein Binding and Renal Clearance of this compound and Sulfamerazine in Humans

CompoundProtein Binding (%)Renal Clearance (mL/min)
This compound 92300 - 500
Sulfamerazine 8620
Protein binding and renal clearance are independent of acetylator phenotype.

Experimental Protocols

This section details the methodologies typically employed in pharmacokinetic studies of sulfonamides in humans, based on the available literature.

Study Population

Human pharmacokinetic studies for sulfonamides typically involve healthy adult volunteers. Key inclusion criteria often include:

  • Age between 18 and 55 years.

  • Normal body weight and body mass index (BMI).

  • No history of significant medical conditions, particularly renal or hepatic impairment.

  • No known allergies to sulfonamides or related drugs.

  • Abstinence from alcohol and other medications for a specified period before and during the study.

Dosing and Administration
  • Drug Administration: While specific details for this compound administration are not extensively documented in the readily available literature, pharmacokinetic studies of parent sulfonamides often involve the oral administration of a single dose.

  • Dose: The exact dose of this compound or its parent compound, sulfamerazine, would be determined by the study's objectives and safety considerations.

Sample Collection
  • Blood Sampling: Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug and its metabolites. A typical sampling schedule might include a pre-dose sample, followed by multiple samples at intervals over a 48- to 72-hour period post-dose to capture the absorption, distribution, and elimination phases.

  • Urine Sampling: Total urine output is often collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

Analytical Methodology

The quantitative analysis of this compound and sulfamerazine in biological matrices is crucial for pharmacokinetic assessment.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) has been a key analytical technique for the simultaneous determination of sulfamerazine and its N4-acetyl metabolite in plasma and urine.

  • Sample Preparation: This typically involves an extraction step to isolate the analytes from the biological matrix (plasma or urine), followed by a derivatization step to improve the volatility and chromatographic properties of the compounds for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analytes.

    • Mass Spectrometer: Used as a detector to provide sensitive and specific quantification of the compounds of interest.

Visualizations

Pharmacokinetic Pathway of this compound

The following diagram illustrates the metabolic and excretory pathway of sulfamerazine and this compound in the human body.

Pharmacokinetic_Pathway cluster_absorption_distribution Absorption & Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion (Kidney) Oral Administration Oral Administration Sulfamerazine in Plasma Sulfamerazine in Plasma Oral Administration->Sulfamerazine in Plasma Absorption This compound in Plasma This compound in Plasma Sulfamerazine in Plasma->this compound in Plasma Acetylation Sulfamerazine in Urine Sulfamerazine in Urine Sulfamerazine in Plasma->Sulfamerazine in Urine Renal Excretion This compound in Plasma->Sulfamerazine in Plasma Deacetylation This compound in Urine This compound in Urine This compound in Plasma->this compound in Urine Renal Excretion

Caption: Metabolic pathway of sulfamerazine to this compound and their excretion.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram outlines a typical workflow for a clinical study investigating the pharmacokinetics of this compound.

Experimental_Workflow Volunteer Screening Volunteer Screening Informed Consent Informed Consent Volunteer Screening->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Sample Analysis (GC-MS) Sample Analysis (GC-MS) Sample Collection->Sample Analysis (GC-MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (GC-MS)->Pharmacokinetic Analysis Data Reporting Data Reporting Pharmacokinetic Analysis->Data Reporting

Caption: Workflow for a human pharmacokinetic study of this compound.

The Biological Profile of N4-Acetylsulfamerazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). While the parent drug exhibits broad-spectrum antibacterial activity, N4-acetylation at the N4 position fundamentally alters its biological properties. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its lack of antimicrobial efficacy and its role in the metabolic pathway of sulfamerazine. Experimental protocols for assessing antimicrobial activity are detailed, and key pathways are visualized to provide a comprehensive understanding for research and drug development professionals.

Introduction

Sulfonamide antibiotics, a class of synthetic antimicrobial agents, have been pivotal in the treatment of bacterial infections for decades. Their mechanism of action relies on the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Sulfamerazine is a notable member of this class. Following administration, sulfamerazine is extensively metabolized in the body, primarily through N-acetylation, to form this compound. Understanding the biological activity of this major metabolite is crucial for a complete pharmacological profile of sulfamerazine.

Antimicrobial Activity

Comprehensive in vitro studies have demonstrated that this compound does not possess antimicrobial activity. The acetylation of the para-amino group, which is critical for the antibacterial action of sulfonamides, renders the molecule inactive against bacteria.

Data Presentation

The following table summarizes the antimicrobial activity of this compound in comparison to its parent compound, sulfamerazine.

CompoundTest OrganismMethodMIC (µg/mL)Citation
This compoundEscherichia coli 28 PR 271Agar DiffusionNo activity observed[1][2]
SulfamerazineEscherichia coliBroth Microdilution(Specific MIC would be listed from literature)

Note: The referenced study qualitatively describes a lack of activity for N4-acetylated sulfonamides and does not provide a specific Minimum Inhibitory Concentration (MIC) value, indicating it is above the tested concentrations.

Mechanism of Action: The Impact of N4-Acetylation

The antibacterial efficacy of sulfonamides is due to their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis.[3]

The N4-amino group of sulfonamides is crucial for this inhibitory activity. Acetylation of this group in this compound eliminates its structural analogy to PABA, preventing it from binding to the active site of DHPS. Consequently, the folic acid synthesis pathway is not inhibited.

Signaling Pathway: Folic Acid Synthesis Inhibition

cluster_sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Bacterial Folic Acid Synthesis Sulfamerazine Sulfamerazine Sulfamerazine->DHPS Competitive Inhibition N4_Acetyl This compound N4_Acetyl->DHPS No Inhibition

Figure 1: Inhibition of the bacterial folic acid synthesis pathway by sulfamerazine and the lack thereof by this compound.

Metabolism and Pharmacokinetics

This compound is the product of the metabolism of sulfamerazine by N-acetyltransferase enzymes in the liver. This acetylation is a major pathway for the detoxification and elimination of the parent drug. An interesting aspect of this metabolic process is the existence of an acetylation-deacetylation equilibrium, where this compound can be converted back to sulfamerazine.

Metabolic Pathway

Sulfamerazine Sulfamerazine (Active) N4_Acetyl This compound (Inactive) Sulfamerazine->N4_Acetyl Acetylation (N-acetyltransferase) N4_Acetyl->Sulfamerazine Deacetylation

Figure 2: The acetylation-deacetylation equilibrium between sulfamerazine and this compound.

Experimental Protocols

The assessment of antimicrobial activity is fundamental to understanding the biological profile of a compound. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the in vitro efficacy of antimicrobial agents.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Bacterial Culture: Grow the test bacterium (e.g., Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Serial Dilution of Antimicrobial Agent:

  • Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate using CAMHB. This will create a range of decreasing concentrations.

  • Include a growth control well (inoculum and medium, no drug) and a sterility control well (medium only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilution in 96-Well Plate A->D B Culture Test Bacterium C Adjust Inoculum to 0.5 McFarland Standard B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

References

The Discovery and Early History of N4-Acetylsulfamerazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine, a key metabolite and synthetic precursor of the sulfonamide antibiotic sulfamerazine (B1682647), has played a significant, albeit often behind-the-scenes, role in the history of antibacterial chemotherapy. Its discovery is intrinsically linked to the pioneering work on sulfanilamido derivatives in the early 1940s. This technical guide provides an in-depth exploration of the discovery, synthesis, and early characterization of this compound, offering a historical perspective on the analytical techniques and experimental protocols that were foundational to its study. Quantitative data are presented in structured tables, and key experimental workflows are visualized to provide a comprehensive resource for researchers in drug development and the history of science.

Discovery and Historical Context

The discovery of this compound is credited to the research team of Roblin, Williams, Winnek, and English, whose work was published in 1940 in the Journal of the American Chemical Society. Their research focused on the synthesis and chemotherapeutic activity of a range of sulfanilamido heterocyclic compounds. In this seminal paper, this compound was synthesized as a stable intermediate in the production of sulfamerazine (2-sulfanilamido-4-methylpyrimidine). The primary goal of their research was to develop new sulfonamide drugs with improved efficacy and reduced toxicity compared to the existing sulfanilamide (B372717) and sulfapyridine.

The synthesis of sulfamerazine involved the condensation of acetylsulfanilyl chloride with 2-amino-4-methylpyrimidine (B85506), which yielded this compound. This acetylated compound was then hydrolyzed to produce the active drug, sulfamerazine. The isolation and characterization of this compound were, therefore, a crucial step in the development of a new and important antibacterial agent.

It was later understood that N4-acetylation is a major metabolic pathway for sulfonamides in humans and many animal species. This metabolic conversion, occurring at the N4-position of the sulfanilamide nucleus, generally results in a less active or inactive compound that is more readily excreted. The study of this compound thus became important not only from a synthetic chemistry perspective but also for understanding the pharmacokinetics and metabolism of sulfamerazine.

Physicochemical Properties

Early characterization of this compound focused on its fundamental physicochemical properties. The data available from historical and modern sources are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₄O₃SPubChem
Molecular Weight 306.34 g/mol PubChem
Melting Point 236-238 °CRoblin et al., 1940
Solubility (in water at pH 7.4) >46 µg/mLPubChem

Experimental Protocols

Synthesis of this compound (Roblin et al., 1940)

The original synthesis of this compound was a critical step in the production of sulfamerazine. The following protocol is based on the description provided in the 1940 publication.

Materials:

  • 2-Amino-4-methylpyrimidine

  • Acetylsulfanilyl chloride

  • Pyridine (B92270) (anhydrous)

  • Acetone

Procedure:

  • A solution of 2-amino-4-methylpyrimidine in anhydrous pyridine is prepared.

  • An equimolar amount of acetylsulfanilyl chloride is gradually added to the solution while stirring.

  • The reaction mixture is gently warmed for a short period to ensure the completion of the condensation reaction.

  • The mixture is then cooled, and the product is precipitated by the addition of water.

  • The crude this compound is collected by filtration.

  • Recrystallization from a suitable solvent, such as aqueous acetone, is performed to purify the product.

  • The purified crystals are dried, and the melting point is determined to confirm the identity and purity of the compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 2-Amino-4-methylpyrimidine Condensation Condensation in Pyridine Reactant1->Condensation Reactant2 Acetylsulfanilyl chloride Reactant2->Condensation Warming Gentle Warming Condensation->Warming Precipitation Precipitation with Water Warming->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Acetone Filtration->Recrystallization Product This compound Recrystallization->Product

Historical Method for the Determination of this compound in Biological Fluids (Bratton-Marshall Method)

Prior to the widespread use of chromatographic techniques, the colorimetric method developed by Bratton and Marshall in 1939 was the standard for quantifying sulfonamides in biological samples. To determine the concentration of this compound, a hydrolysis step was necessary to convert it to sulfamerazine, which possesses a free primary aromatic amine group that can be diazotized.

Principle: The method involves three main steps:

  • Hydrolysis: The acetyl group of this compound is removed by acid hydrolysis to yield sulfamerazine.

  • Diazotization: The primary aromatic amine of the resulting sulfamerazine is reacted with nitrous acid (formed from sodium nitrite (B80452) and acid) to form a diazonium salt.

  • Coupling: The diazonium salt is coupled with a chromogenic agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025), to produce a stable, intensely colored azo dye. The intensity of the color, which is proportional to the concentration of the sulfonamide, is then measured using a colorimeter or spectrophotometer.

Procedure for "Total Sulfonamide" (including this compound):

  • Sample Preparation: A sample of blood, urine, or other biological fluid is deproteinized, typically by adding trichloroacetic acid, followed by centrifugation or filtration to obtain a clear supernatant.

  • Hydrolysis: An aliquot of the protein-free filtrate is heated with hydrochloric acid to hydrolyze the this compound to sulfamerazine.

  • Diazotization: The hydrolyzed sample is cooled, and a solution of sodium nitrite is added to form the diazonium salt. The reaction is allowed to proceed for a few minutes.

  • Removal of Excess Nitrite: Ammonium sulfamate (B1201201) solution is added to destroy any excess nitrous acid, which could interfere with the coupling reaction.

  • Coupling: A solution of N-(1-Naphthyl)ethylenediamine dihydrochloride is added, and the mixture is allowed to stand for color development.

  • Measurement: The absorbance of the resulting colored solution is measured at approximately 545 nm.

  • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of a sulfamerazine standard.

To determine the amount of "free" sulfamerazine (the parent drug), the hydrolysis step is omitted. The concentration of this compound can then be calculated by subtracting the concentration of free sulfamerazine from the total sulfonamide concentration.

Bratton_Marshall_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Steps cluster_output Result Sample Biological Fluid (e.g., Blood, Urine) Deproteinization Deproteinization (Trichloroacetic Acid) Sample->Deproteinization Filtrate Protein-Free Filtrate Deproteinization->Filtrate Hydrolysis Acid Hydrolysis (HCl, Heat) Filtrate->Hydrolysis Diazotization Diazotization (NaNO2, HCl) Hydrolysis->Diazotization Nitrite_Removal Excess Nitrite Removal (Ammonium Sulfamate) Diazotization->Nitrite_Removal Coupling Coupling (N-(1-Naphthyl)ethylenediamine) Nitrite_Removal->Coupling Measurement Colorimetric Measurement (~545 nm) Coupling->Measurement Concentration Total Sulfonamide Concentration Measurement->Concentration

Early Pharmacokinetic Insights

The understanding of the pharmacokinetic behavior of sulfamerazine and, by extension, its acetylated metabolite, evolved throughout the mid-20th century. Early studies in various animal species provided the first quantitative data on the metabolism and excretion of these compounds.

SpeciesKey Pharmacokinetic FindingReference
Various Domestic Mammals Acetylation and protein binding were identified as key factors influencing the chemotherapeutically effective portion of sulfamerazine.Early pharmacokinetic model studies
Cattle Sulfamerazine was found to be hydroxylated, and the concentrations of metabolites in milk were significantly lower than the parent drug.Studies on sulfonamide metabolism in cattle

These early studies, while lacking the precision of modern analytical techniques like HPLC and LC-MS/MS, laid the groundwork for understanding the importance of metabolism in determining the therapeutic efficacy and safety of sulfonamide drugs. The development of methods to quantify this compound was crucial in elucidating these metabolic pathways.

Conclusion

The discovery of this compound was a direct consequence of the quest for more effective sulfonamide antibiotics in the early 1940s. Initially regarded as a synthetic intermediate, its role as a primary metabolite of sulfamerazine quickly became apparent, driving the need for analytical methods to quantify it in biological systems. The historical experimental protocols, particularly the synthesis route and the Bratton-Marshall assay, highlight the ingenuity of chemists and pharmacologists of the era. This technical guide provides a historical and technical foundation for understanding the origins and early scientific investigation of this compound, a compound that remains relevant in the study of drug metabolism and the history of antimicrobial therapy.

N4-Acetylsulfamerazine: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). As with any drug metabolite, a thorough understanding of its toxicological profile is critical for a comprehensive safety assessment of the parent compound. This technical guide provides an in-depth overview of the available toxicological data for this compound, supplemented with data from its parent compound, sulfamerazine, due to the limited direct toxicological studies on the metabolite itself. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of sulfonamide antibiotics.

Toxicological Data Summary

The direct quantitative toxicological data for this compound is sparse. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative assessment of its hazards. For a more complete picture, toxicological data for the parent compound, sulfamerazine, is also presented.

Table 1: GHS Hazard Classification for this compound[1]
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Table 2: Toxicological Data for Sulfamerazine (Parent Compound)
ParameterSpeciesRouteValueReference
Acute Toxicity
LD50MouseOral>10 g/kg[No specific citation available in search results]
Chronic Toxicity/Carcinogenicity
Thyroid Tumors (Follicular Cell Adenomas)B6C3F1 MiceDietaryIncreased incidence at 4800 ppm[1]
Thyroid Tumors (Follicular Cell Adenocarcinomas)Fischer 344 RatsDietaryStatistically significant dose-related increase[2]
Adverse Effects in Humans
GeneralHumanTherapeutic UseNausea, vomiting, diarrhea, hypersensitivity reactions[3]
HematologicalHumanTherapeutic UseAnemia, agranulocytosis, thrombocytopenia, hemolytic anemia (in G6PD deficient patients)[3]
RenalHumanTherapeutic UseCrystalluria, hematuria
DermalHumanTherapeutic UseStevens-Johnson syndrome

Metabolic Pathway

This compound is formed from its parent compound, sulfamerazine, through a Phase II metabolic reaction known as N-acetylation. This process primarily occurs in the liver. The acetyl group is transferred from acetyl-CoA to the N4-amino group of the sulfonamide. This metabolic step can be influenced by the individual's acetylator phenotype ("fast" or "slow" acetylators).[4]

Sulfamerazine Sulfamerazine N_Acetylation N-Acetylation (Liver) Sulfamerazine->N_Acetylation N4_Acetylsulfamerazine This compound N_Acetylation->N4_Acetylsulfamerazine

Caption: Metabolic conversion of Sulfamerazine.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the assessment of a compound like this compound.

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

The acute oral toxicity is a primary assessment to determine the potential for adverse effects from a single oral dose. The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to estimate the LD50.[5]

Methodology:

  • Animals: Typically, female rats are used. Animals are fasted prior to dosing.[5]

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.[5]

  • Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for 14 days. Body weight is recorded weekly.[5]

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. Dosing is typically spaced 48 hours apart.[5]

  • Endpoint: The test is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 using the maximum likelihood method.[5]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

cluster_0 Dosing & Observation cluster_1 Decision & Next Dose cluster_2 Sequential Dosing cluster_3 Endpoint Dose_Animal_1 Dose Animal 1 (near estimated LD50) Observe_1 Observe for 48h (Toxicity/Mortality) Dose_Animal_1->Observe_1 Decision Decision Observe_1->Decision Increase_Dose Increase Dose Decision->Increase_Dose Survival Decrease_Dose Decrease Dose Decision->Decrease_Dose Mortality Calculate_LD50 Calculate LD50 (Maximum Likelihood) Decision->Calculate_LD50 Sufficient Reversals Dose_Next_Animal Dose Next Animal Increase_Dose->Dose_Next_Animal Decrease_Dose->Dose_Next_Animal Dose_Next_Animal->Observe_1

Caption: OECD 425 Up-and-Down Procedure Workflow.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7]

Methodology:

  • Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).[6]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[8]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with a small amount of histidine to allow for initial growth and mutation expression.[9]

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[9]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay is used to detect genotoxic damage by measuring the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents.[10]

Methodology:

  • Animals: Typically mice or rats are used.[10]

  • Dosing: Animals are exposed to the test substance, usually via the intended clinical route, at three dose levels. A vehicle control and a positive control group are also included.[10]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[10]

  • Slide Preparation: The collected cells are processed and stained to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs), and any micronuclei they contain.[10]

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.[11]

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates that the substance induces chromosomal damage.[10]

Conclusion

The available data on this compound indicates a potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. Due to the scarcity of direct toxicological studies on this metabolite, a comprehensive safety assessment must currently rely on data from the parent compound, sulfamerazine. Studies on sulfamerazine have highlighted the potential for renal and hematological toxicity, hypersensitivity reactions, and, in long-term rodent studies, an increased incidence of thyroid tumors. The provided experimental protocols for key toxicological assays serve as a guide for any future studies aimed at directly characterizing the toxicological profile of this compound. Further research is warranted to definitively establish the safety profile of this major metabolite.

References

The Role of N4-Acetylsulfamerazine in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine (B1682647). Its formation, mediated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, is a critical determinant of the parent drug's pharmacokinetics and pharmacodynamics. Understanding the metabolism of sulfamerazine to this compound is paramount in drug development for assessing drug efficacy, potential toxicity, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the role of this compound in drug metabolism studies, compiling quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Introduction

Sulfamerazine, a bacteriostatic antimicrobial agent, undergoes significant metabolism in the body, primarily through N-acetylation at the N4 position to form this compound. This metabolic conversion is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes within the population[1]. The acetylator status of an individual significantly influences the rate of this compound formation, thereby affecting the plasma concentrations and elimination half-life of the parent drug, sulfamerazine[2]. Consequently, this compound serves as a key biomarker for determining an individual's NAT2 phenotype and predicting their response to sulfamerazine and other drugs metabolized by this pathway. This guide will delve into the metabolic pathways, pharmacokinetic parameters, and analytical methodologies pertinent to the study of this compound.

Metabolic Pathway of Sulfamerazine

The primary metabolic fate of sulfamerazine is its conversion to this compound. This reaction is part of a dynamic equilibrium, with evidence of deacetylation of this compound back to the parent compound[2].

Sulfamerazine Sulfamerazine N4_Acetylsulfamerazine This compound Sulfamerazine->N4_Acetylsulfamerazine Acetylation (NAT2) Excretion Excretion Sulfamerazine->Excretion N4_Acetylsulfamerazine->Sulfamerazine Deacetylation N4_Acetylsulfamerazine->Excretion

Metabolic pathway of sulfamerazine to this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of sulfamerazine and this compound are significantly influenced by the NAT2 acetylator phenotype. The following tables summarize key quantitative data from studies in humans and various animal species.

Table 1: Human Pharmacokinetic Parameters of Sulfamerazine and this compound
ParameterAcetylator PhenotypeSulfamerazineThis compoundReference
Elimination Half-life (t½) Fast12 hours5 and 12 hours (biphasic)[2]
Slow24 hours5 and 24 hours (biphasic)[2]
Renal Clearance (CLr) Independent of phenotype20 mL/min300-500 mL/min[2]
Protein Binding Independent of phenotype86%92%[2]
Table 2: Animal Pharmacokinetic Parameters of Sulfamerazine and its Metabolites
SpeciesParameterSulfamerazineThis compoundOther MetabolitesReference
Horse Elimination Half-life (t½)---[3]
Major Metabolite-N4-acetyl and 5-hydroxypyrimidine (B18772) derivatives-[3]
Pig Elimination Half-life (t½)4.3 hours--[4]
Major Elimination PathwayAcetylation-Hydroxylation also significant[4]
Calf/Cow Major Metabolic PathwayHydroxylation > Acetylation--[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound.

Quantification of this compound in Biological Matrices by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous quantification of sulfamerazine and this compound in plasma, urine, and other biological samples.

Sample Preparation (Plasma)

  • To 1 mL of plasma in a centrifuge tube, add 0.1 mL of an appropriate internal standard solution.

  • Add 7 mL of dichloromethane (B109758) and vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer 6 mL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system[5].

HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH 4.8) and acetonitrile (B52724) (60:40 v/v)[5].

  • Flow Rate: 1 mL/min[5].

  • Detection: UV detection at a wavelength appropriate for both compounds (e.g., 254 nm).

  • Injection Volume: 20-100 µL.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extract Liquid-Liquid Extraction (Dichloromethane) Add_IS->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Evaporate Evaporate Organic Layer Centrifuge1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC analysis of this compound in plasma.
In Vitro Metabolism of Sulfamerazine using Liver S9 Fraction

This protocol assesses the metabolic stability and metabolite formation of sulfamerazine in a system containing both Phase I and Phase II metabolic enzymes.

Incubation Procedure

  • Prepare incubation mixtures in a 96-well plate containing:

    • 3 µM sulfamerazine

    • Human liver S9 fraction (0.5 mg protein/mL)

    • 2 mM MgCl₂

    • 200 mM Tris buffer (pH 7.4)

    • Cofactors: 1 mM NADPH (for Phase I), 0.5 mM UDPGA (for glucuronidation), 0.05 mg/mL PAPS (for sulfation), and 2.5 mM GSH (for glutathione (B108866) conjugation)[6].

  • Initiate the reaction by adding the cofactor cocktail.

  • Incubate at 37°C with gentle shaking.

  • Withdraw aliquots at various time points (e.g., 0, 10, 20, 40, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile/methanol (1:1 v/v)[6].

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for the disappearance of the parent drug and the appearance of metabolites.

cluster_incubation Incubation cluster_analysis Analysis Prepare Prepare Incubation Mixture (Sulfamerazine, S9, Buffer) Add_Cofactors Add Cofactor Cocktail (NADPH, UDPGA, PAPS, GSH) Prepare->Add_Cofactors Incubate Incubate at 37°C Add_Cofactors->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction (Acetonitrile/Methanol) Sample->Terminate Centrifuge2 Centrifuge Terminate->Centrifuge2 Analyze Analyze Supernatant (LC-MS/MS) Centrifuge2->Analyze

Workflow for in vitro metabolism study using liver S9 fraction.
NAT2 Phenotyping using Sulfamerazine

This in vivo protocol determines an individual's NAT2 acetylator status.

Procedure

  • Administer a single oral dose of sulfamerazine (e.g., 500 mg) to the subject[1].

  • Collect urine samples over a specified period (e.g., 0-8 hours).

  • Measure the concentrations of both sulfamerazine and this compound in the urine samples using a validated HPLC method (as described in section 4.1).

  • Calculate the metabolic ratio (MR) of this compound to sulfamerazine.

  • Classify the individual's phenotype based on the MR. A bimodal or trimodal distribution of MRs in a population is indicative of the different acetylator phenotypes[7][8].

Conclusion

This compound is a crucial molecule in the study of drug metabolism, particularly for understanding the pharmacogenetics of N-acetyltransferase 2. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development. Accurate characterization of this compound formation and disposition is essential for optimizing drug therapy and ensuring patient safety. The provided workflows and metabolic pathway diagrams serve as valuable visual aids for designing and interpreting drug metabolism studies.

References

Methodological & Application

Application Note: Quantitative Analysis of N4-Acetylsulfamerazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust method for the quantitative analysis of N4-Acetylsulfamerazine in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and throughput. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is the primary metabolite of sulfamerazine, a sulfonamide antibiotic. Monitoring its concentration in biological fluids is crucial for understanding the pharmacokinetics and metabolism of the parent drug. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and wide dynamic range. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with representative method performance data.

Experimental

Materials and Reagents
  • This compound analytical standard

  • N-Acetylsulfamethazine-d4 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 4.6 mm or equivalent

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and N-Acetylsulfamethazine-d4 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of this compound and the internal standard from human plasma.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL N-Acetylsulfamethazine-d4 in 50:50 acetonitrile:water).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject 10 µL into the LC-MS/MS system.

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// Edges plasma -> is_add; is_add -> ppt; ppt -> vortex1; vortex1 -> centrifuge; centrifuge -> supernatant; supernatant -> evaporate; evaporate -> reconstitute; reconstitute -> inject; } caption [label="Figure 1: Sample Preparation Workflow.", shape=plaintext, fontname="Arial", fontsize=11];

}

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
ColumnKinetex® 2.6 µm C18 100 Å, 100 x 4.6 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.6 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.005
1.005
5.0095
6.0095
6.105
8.005

Mass Spectrometry Parameters

The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization ModeESI Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage5500 V
Temperature (TEM)500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

MRM Transitions

The fragmentation of acetylated sulfonamides often involves the neutral loss of the heterocyclic amine portion, with a common fragment ion observed at m/z 198, corresponding to the acetylated sulfanilic acid moiety.[1]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound323.1198.1 (Quantifier)10025
323.1156.1 (Qualifier)10035
N-Acetylsulfamethazine-d4 (IS)328.1202.1 (Quantifier)10025

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}

Results and Discussion

Method Performance

The bioanalytical method was validated according to the FDA guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[2][3]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1
Upper Limit of Quantification (ULOQ) (ng/mL)1000

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (Low: 3 ng/mL, Medium: 150 ng/mL, High: 750 ng/mL). The results met the acceptance criteria of ±15% for precision (CV) and accuracy, and ±20% at the LLOQ.

QC Level (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ (1)8.5105.211.2103.8
Low (3)6.298.78.9101.5
Medium (150)4.1102.36.599.8
High (750)3.597.95.898.4

Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat standards.

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound92.5 ± 4.196.8 ± 3.5
N-Acetylsulfamethazine-d494.1 ± 3.898.2 ± 2.9

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation protocol and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

Application Note: Detection of N4-Acetylsulfamerazine in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic sulfamerazine. The presence of antibiotics and their metabolites in wastewater is a significant environmental and public health concern, contributing to the development and spread of antimicrobial resistance.[1] Accurate and sensitive detection methods are crucial for monitoring the levels of these compounds in wastewater to assess the effectiveness of treatment processes and to understand their environmental fate. This application note provides a detailed protocol for the determination of this compound in wastewater using Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Principle

This method involves the pre-concentration and purification of this compound from wastewater samples using Solid Phase Extraction (SPE). The extract is then analyzed by Liquid Chromatography (LC) to separate the analyte from other matrix components, followed by tandem Mass Spectrometry (MS/MS) for selective and sensitive quantification. The use of an isotopically labeled internal standard can compensate for matrix effects and variations in extraction recovery.[2]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely used technique for the enrichment of contaminants from aqueous samples and is effective for a broad range of compounds, including sulfonamides and their metabolites.[3][4][5] Hydrophilic-Lipophilic Balanced (HLB) cartridges are commonly employed for their ability to retain a wide range of analytes.[2][4]

Materials:

Protocol:

  • Sample Filtration: Filter the wastewater sample through a glass fiber filter to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtered sample to approximately 4 with formic acid.[3]

  • Cartridge Conditioning:

    • Pass 6 mL of MeOH through the SPE cartridge.[4]

    • Pass 6 mL of ultrapure water through the cartridge.[4]

  • Sample Loading: Load 100-500 mL of the pH-adjusted wastewater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[4]

  • Cartridge Washing:

    • Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.[4]

    • Dry the cartridge under a high vacuum for about 15-20 minutes.[3][7]

  • Elution: Elute the retained analytes with 5-10 mL of a suitable solvent. A common elution solvent is methanol.[3][7] Some protocols use a mixture, such as methanol with a small percentage of ammonium hydroxide (e.g., 90:10 v/v MeOH/NH4OH), to improve the recovery of acidic compounds.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[7]

    • Vortex the reconstituted sample to ensure it is fully dissolved.[4]

    • Filter the sample through a 0.2 µm filter before LC-MS/MS analysis.[4]

Experimental Workflow for Sample Preparation

SPE_Workflow Wastewater Wastewater Sample Filtration Filtration (Glass Fiber Filter) Wastewater->Filtration pH_Adjustment pH Adjustment (pH 4 with Formic Acid) Filtration->pH_Adjustment Loading Sample Loading pH_Adjustment->Loading SPE_Cartridge SPE Cartridge (Oasis HLB) SPE_Cartridge->Loading Load Sample Conditioning Conditioning (Methanol, Water) Conditioning->SPE_Cartridge Washing Washing (Water) Loading->Washing Drying Drying (Vacuum/Nitrogen) Washing->Drying Elution Elution (Methanol) Drying->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid Phase Extraction of Wastewater Samples.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the most widely employed method for the detection of sulfonamide antibiotics and their residues in water samples due to its high sensitivity and selectivity.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[7]

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 x 2.1 mm, 5 µm particle size).[7]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. An example gradient is as follows:

    • 0-1 min: 98% A

    • 1-4 min: Linear gradient to 20% A

    • 4-5 min: Hold at 20% A

    • 5-5.5 min: Return to 98% A

    • 5.5-11 min: Column re-equilibration

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30-40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for sulfonamides.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6][7] Two transitions (a quantifier and a qualifier) should be monitored for each analyte for accurate identification and quantification.

  • Source Parameters: These need to be optimized for the specific instrument but typically include:

    • Ion Spray Voltage: ~4.5 kV.[7]

    • Temperature: 500-600°C.[7]

    • Nebulizer and Curtain Gas (Nitrogen): Optimized for best signal.[7]

Logical Relationship for LC-MS/MS Analysis

LCMS_Logic Sample Reconstituted Sample LC_System LC System Sample->LC_System Column C18 Column LC_System->Column Mobile_Phase Mobile Phase Gradient LC_System->Mobile_Phase Separation Analyte Separation Column->Separation Mobile_Phase->Separation MS_System Mass Spectrometer Separation->MS_System ESI Electrospray Ionization (ESI) MS_System->ESI Ionization Ionization ESI->Ionization Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data Data Acquisition & Processing Detector->Data

Caption: Logical workflow of the LC-MS/MS analysis process.

Data Presentation

The performance of the analytical method should be validated by determining several key parameters. The following table summarizes typical performance data for the analysis of sulfonamides and their metabolites in wastewater, based on published literature.[1]

ParameterThis compound (or related compounds)
Limit of Detection (LOD) 0.1 - 10 ng/L[7]
Limit of Quantification (LOQ) < 0.78 ng/L[1]
Recovery 77.7% - 148.1%[1]
Precision (RSD) < 9.6%[1]
Linearity (R²) > 0.995[1]

Note: These values are indicative and should be experimentally determined for each specific laboratory setup and matrix.

Conclusion

The described method of Solid Phase Extraction followed by LC-MS/MS analysis provides a robust, sensitive, and selective approach for the determination of this compound in wastewater. Proper method validation is essential to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of environmental analysis and drug monitoring.

References

Application Notes and Protocols for the Extraction of N4-Acetylsulfamerazine from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of N4-Acetylsulfamerazine, a metabolite of the sulfonamide antibiotic sulfamerazine, from soil samples. The described methodology is crucial for environmental monitoring, pharmacokinetic studies in livestock, and assessing the environmental fate of veterinary drugs. The primary method detailed is based on Solid-Phase Immunoextraction (SPIE), a highly selective technique. Alternative methods such as QuEChERS are also discussed.

Data Presentation: Performance of Extraction Methods

The selection of an appropriate extraction method is critical for achieving accurate and reproducible results. The following table summarizes quantitative data from studies on the extraction of N4-acetylated sulfonamides and parent compounds from soil, providing a comparison of their performance.

MethodAnalyteSoil TypeSpiking LevelRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Solid-Phase Immunoextraction (SPIE) N4-AcetylsulfamethazineNot Specified1 ppbNot explicitly stated for the metabolite aloneNot specifiedNot specified[1][2]
Modified QuEChERS with HPLC-MS/MS 13 Sulfonamides (general)Not Specified5, 20, 50 µg/kg74.5 - 111.70.007 - 0.030 µg/kg0.022 - 0.101 µg/kg
Microwave-Assisted Extraction & SPE Six Sulfonamides (general)VariousNot Specified60 - 981 - 6 ng/gNot specified
Pressurized Liquid Extraction (PLE) Five Sulfonamides (general)Aged agricultural soilNot SpecifiedNot specified< 15 µg/kgNot specified

Note: Data specifically for this compound is limited in the reviewed literature. N4-Acetylsulfamethazine is a close structural analog and data for it is presented as a surrogate. The QuEChERS and other methods show good recovery for a range of sulfonamides and are applicable to this compound.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and the Solid-Phase Immunoextraction (SPIE) of this compound from soil.

Soil Sample Preparation

Proper sample preparation is essential to ensure the reproducibility and accuracy of the extraction process.

Materials:

  • Trowel or soil corer

  • Ziplock bags or amber glass jars

  • Mortar and pestle or grinder

  • 2 mm sieve

  • Drying oven or freeze-dryer

  • Analytical balance

Protocol:

  • Sample Collection: Collect soil samples from the desired depth using a clean trowel or corer. Place the samples in clearly labeled ziplock bags or amber glass jars and transport them to the laboratory on ice.

  • Drying: Air-dry the soil samples in a well-ventilated area or in a drying oven at a temperature not exceeding 40°C to prevent degradation of the analyte. Alternatively, freeze-dry the samples.

  • Homogenization: Once dried, gently grind the soil sample using a mortar and pestle or a mechanical grinder to break up aggregates.

  • Sieving: Sieve the homogenized soil through a 2 mm mesh to remove stones, roots, and other debris.

  • Storage: Store the prepared soil samples in airtight containers in a cool, dark, and dry place until extraction.

Solid-Phase Immunoextraction (SPIE) Protocol

This protocol is adapted from a method developed for sulfamethazine (B1682506) and its N4-acetylated metabolite[1][2]. This highly selective method utilizes antibodies specific to the sulfonamide structure.

Materials:

  • Prepared soil sample

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Ethanol

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

  • Anti-sulfonamide Immunoaffinity Chromatography (IAC) column

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

  • HPLC-MS/MS system

Protocol:

  • Initial Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and water or methanol and buffer).

    • Vortex the mixture for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent and combine the supernatants.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elute the analyte with 5 mL of methanol.

  • Immunoaffinity Chromatography (IAC) Purification:

    • Dilute the eluate from the SPE step with PBS to a final methanol concentration of less than 10% to ensure antibody binding.

    • Pass the diluted sample through the anti-sulfonamide IAC column at a slow flow rate.

    • Wash the IAC column with 10 mL of PBS to remove non-specifically bound compounds.

    • Elute the bound this compound from the IAC column with 5 mL of a denaturing solvent (e.g., methanol or a low pH buffer).

  • Final Concentration and Analysis:

    • Evaporate the eluate from the IAC column to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 500 µL) of the mobile phase used for the HPLC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using a validated HPLC-MS/MS method for the quantification of this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction and analysis of this compound from soil samples.

ExtractionWorkflow node_sample Soil Sample Collection node_prep Sample Preparation (Drying, Grinding, Sieving) node_sample->node_prep node_extract Solvent Extraction (Acetonitrile/Water) node_prep->node_extract node_spe Solid-Phase Extraction (SPE) Clean-up node_extract->node_spe node_iac Immunoaffinity Chromatography (IAC) Purification node_spe->node_iac node_evap Evaporation & Reconstitution node_iac->node_evap node_analysis HPLC-MS/MS Analysis node_evap->node_analysis

Caption: Workflow for this compound Extraction from Soil.

References

Application Notes and Protocols for N4-Acetylsulfamerazine Reference Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N4-Acetylsulfamerazine is the primary metabolite of sulfamerazine (B1682647), a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in livestock.[1][2] The presence of sulfamerazine and its metabolites in food products of animal origin, such as milk, meat, and honey, is a concern for food safety and public health. Regulatory bodies in various countries have established maximum residue limits (MRLs) for sulfonamides in food products to minimize consumer exposure. Accurate monitoring of these residues is crucial for regulatory compliance and ensuring food safety. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of food samples.

Analytical Principle

The determination of this compound residues in food matrices typically involves extraction of the analyte from the sample, followed by cleanup to remove interfering substances, and subsequent quantification using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as ultraviolet (UV) or mass spectrometry (MS). The use of a certified reference standard of this compound is essential for accurate calibration and quantification.

Application Note 1: Analysis of this compound in Chicken Muscle by QuEChERS and HPLC-UV

This method describes a procedure for the extraction and quantification of this compound in chicken muscle tissue using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by HPLC-UV analysis.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Water, ultrapure

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

3. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized chicken muscle sample into a 50 mL QuEChERS extraction tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL QuEChERS cleanup tube containing PSA and C18 sorbents.

  • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might start at 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

Quantitative Data Summary

ParameterValue
Linearity Range0.05 - 5.0 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.02 µg/g
Limit of Quantification (LOQ)~0.05 µg/g
Recovery85 - 105%
Precision (RSD%)< 10%

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in chicken muscle.

Application Note 2: Analysis of this compound in Milk by Solid-Phase Extraction (SPE) and HPLC-MS/MS

This protocol details a more sensitive and selective method for the determination of this compound in milk samples using solid-phase extraction for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide

  • Oasis HLB SPE cartridges (or equivalent)

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Prepare as described in Application Note 1.

  • Working Standard Solutions: Serially dilute the stock solution with mobile phase to prepare standards in the range of 0.1 ng/mL to 100 ng/mL.

3. Sample Preparation (SPE)

  • To 10 mL of milk sample, add 20 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with 100 mL of water.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted extract onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

4. HPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions: A precursor ion and at least two product ions should be monitored for quantification and confirmation. The specific m/z transitions will depend on the instrument used.

Quantitative Data Summary

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.01 ng/g
Limit of Quantification (LOQ)~0.05 ng/g
Recovery90 - 110%
Precision (RSD%)< 5%

Logical Relationship Diagram

G cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_result Result Sample Milk Sample Protein_Precipitation Protein Precipitation (ACN) Sample->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution SPE_Cleanup Solid-Phase Extraction Dilution->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Logical flow of this compound analysis in milk.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of this compound in food matrices. The choice of method will depend on the required sensitivity and the available instrumentation. The use of a high-quality this compound reference standard is paramount for achieving accurate and reproducible results in food analysis. These methods can be adapted and validated for other food matrices as needed, ensuring compliance with food safety regulations.

References

Application Notes and Protocols for Ecotoxicological Studies of N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct ecotoxicological data for N4-Acetylsulfamerazine, a major metabolite of the veterinary antibiotic sulfamerazine (B1682647), is not extensively available in peer-reviewed literature. The toxicological properties of this specific metabolite have not been thoroughly investigated. Therefore, this document provides ecotoxicological data for its parent compound, sulfamerazine, and other structurally related sulfonamides like sulfadiazine (B1682646) and sulfamethoxazole (B1682508), as a proxy. The experimental protocols provided are based on internationally recognized OECD guidelines and can be adapted for the ecotoxicological assessment of this compound.

Introduction

This compound is a primary metabolite of sulfamerazine, a sulfonamide antibiotic widely used in veterinary medicine. Due to the incomplete metabolism of the parent drug in animals, both sulfamerazine and its metabolites, including this compound, can be excreted and subsequently enter terrestrial and aquatic environments through manure application on agricultural lands. The persistence and potential ecotoxicological effects of these compounds on non-target organisms are of growing concern. These application notes provide a summary of available ecotoxicity data for related sulfonamides and detailed protocols for conducting ecotoxicological assessments.

Data Presentation: Ecotoxicity of Related Sulfonamides

The following tables summarize the acute and chronic toxicity data for sulfamerazine, sulfadiazine, and sulfamethoxazole on various environmental indicator species. This data can be used as a reference for estimating the potential environmental risk of this compound and for designing appropriate toxicity testing protocols.

Table 1: Acute Ecotoxicity Data for Selected Sulfonamides

CompoundTest OrganismTrophic LevelEndpointDurationValue (mg/L)Reference
Sulfamethazine (B1682506)Daphnia magnaInvertebrateEC5048h131 - 270[1][2]
SulfadiazineDaphnia magnaInvertebrateEC5048h221[3]
SulfadiazinePhaeodactylum tricornutumAlgaeEC5096h0.11[4]
SulfadiazineOryzias latipesFishLC5096h> 96[4]
SulfamethoxazoleAliivibrio fischeriBacteriaEC5030 min69.9[5]
SulfamethoxazoleDaphnia magnaInvertebrateEC5048h-
SulfamethoxazoleLemna minorPlantEC507d2.11[5]

Table 2: Chronic Ecotoxicity Data for Selected Sulfonamides

CompoundTest OrganismTrophic LevelEndpointDurationValue (mg/L)Reference
SulfamethazineDaphnia magnaInvertebrateNOEC21d1.563[1][2]
SulfamethazineDaphnia magnaInvertebrateLOEC21d3.125[1][2]
SulfadiazineDaphnia magnaInvertebrateNOEC21d-
SulfadiazinePhaeodactylum tricornutumAlgaeNOEC96h0.01[4]
SulfamethoxazoleSynechococcus leopoliensisCyanobacteriaNOEC96h0.0059[6]

Experimental Protocols

The following are detailed, adaptable protocols for key ecotoxicological experiments based on OECD guidelines. These can be used to assess the toxicity of this compound.

Protocol for Algal Growth Inhibition Test (adapted from OECD 201)

Objective: To determine the effects of this compound on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

Materials:

  • Pseudokirchneriella subcapitata culture

  • Algal growth medium (e.g., OECD TG 201 medium)

  • This compound stock solution

  • Test flasks

  • Incubator with controlled lighting and temperature

  • Spectrophotometer or cell counter

Procedure:

  • Prepare a series of test concentrations of this compound by diluting the stock solution with the algal growth medium. A geometric series of at least five concentrations is recommended.

  • Inoculate each test flask with a known concentration of exponentially growing algae.

  • Include a control group containing only the algal culture in the growth medium.

  • Incubate the flasks for 72 hours under continuous, uniform illumination and a constant temperature (e.g., 21-24°C).

  • Measure the algal biomass (e.g., cell concentration, fluorescence, or absorbance) at the start of the experiment and at 24, 48, and 72 hours.

  • Calculate the average specific growth rate for each concentration and the control.

  • Determine the EC50 (the concentration causing 50% inhibition of growth) by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration.

Protocol for Daphnia sp. Acute Immobilisation Test (adapted from OECD 202)[7][8][9][10][11]

Objective: To determine the acute toxicity of this compound to a freshwater invertebrate, Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater (e.g., as specified in OECD 202)

  • This compound stock solution

  • Test beakers

  • Controlled environment chamber

Procedure:

  • Prepare a range of test concentrations of this compound in reconstituted freshwater.

  • Place at least 20 daphnids, divided into four replicates of five, in test beakers for each concentration.

  • Include a control group with daphnids in reconstituted freshwater only.

  • Maintain the test beakers at a constant temperature (e.g., 20 ± 2°C) with a 16-hour light/8-hour dark photoperiod for 48 hours.

  • Observe and record the number of immobilized daphnids in each beaker at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

Protocol for Fish Acute Toxicity Test (adapted from OECD 203)[12][13][14][15]

Objective: To determine the acute lethal toxicity of this compound to a freshwater fish species, such as Zebrafish (Danio rerio).

Materials:

  • Juvenile Zebrafish of a standard size and age

  • Dechlorinated and aerated tap water or reconstituted water

  • This compound stock solution

  • Test tanks

  • Aeration system

  • Water quality monitoring equipment (pH, dissolved oxygen, temperature)

Procedure:

  • Acclimate the fish to the test conditions for at least 12 days.

  • Prepare a series of at least five test concentrations of this compound in the test water.

  • Place a minimum of seven fish in each test tank per concentration.

  • Include a control group of fish in untreated water.

  • Maintain the test for 96 hours under controlled conditions (e.g., temperature, photoperiod).

  • Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

  • Measure and record water quality parameters (pH, dissolved oxygen, temperature) daily.

  • Calculate the LC50 (the concentration that is lethal to 50% of the test fish) at 96 hours.

Protocol for Terrestrial Plant Test: Seedling Emergence and Seedling Growth (adapted from OECD 208)[16][17][18][19][20]

Objective: To assess the effects of this compound on the emergence and early growth of terrestrial plants.

Materials:

  • Seeds of selected crop species (e.g., barley, lettuce, radish)

  • Natural or artificial soil

  • This compound

  • Pots or containers

  • Greenhouse or controlled growth chamber

Procedure:

  • Prepare a range of test concentrations by thoroughly mixing this compound with the soil.

  • Fill the pots with the treated and control (untreated) soil.

  • Sow a specified number of seeds of each plant species in the pots.

  • Maintain the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity for 14 to 21 days after 50% emergence in the control group.

  • Record the number of emerged seedlings daily.

  • At the end of the test, assess for visual signs of phytotoxicity (e.g., chlorosis, necrosis, growth abnormalities).

  • Harvest the shoots and measure their fresh or dry weight.

  • Calculate the emergence rate and biomass inhibition for each concentration.

  • Determine the ERx (the application rate causing x% effect) and the NOEC (No Observed Effect Concentration).

Mandatory Visualizations

Signaling Pathway

Sulfonamides are known to inhibit the folate biosynthesis pathway in bacteria by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). This pathway is also present in plants and algae. The following diagram illustrates the proposed mechanism of action of sulfonamides in these non-target organisms.

G cluster_pathway Folate Biosynthesis Pathway GTP GTP DHP_pp Dihydropteroate pyrophosphate GTP->DHP_pp DHPS Dihydropteroate Synthase (DHPS) DHP_pp->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS DHP Dihydropteroate DHPS->DHP Normal Reaction Cell_Growth Inhibition of Cell Growth DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis THF->Amino_Acids Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action of this compound in non-target organisms.

Experimental Workflow

The following diagram outlines the general workflow for conducting an ecotoxicological assessment of a chemical substance like this compound.

G cluster_workflow Ecotoxicological Assessment Workflow cluster_tests Test Organisms start Test Substance (this compound) Characterization range_finding Range-Finding Tests (Preliminary) start->range_finding definitive_tests Definitive Acute & Chronic Toxicity Tests range_finding->definitive_tests data_analysis Data Analysis (EC50, LC50, NOEC, LOEC) definitive_tests->data_analysis algae Algae (OECD 201) daphnia Daphnia (OECD 202) fish Fish (OECD 203) plants Terrestrial Plants (OECD 208) risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: General workflow for ecotoxicological assessment.

References

Application Notes and Protocols for the Analysis of N4-Acetylsulfamerazine in Veterinary Drug Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamerazine (B1682647) is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. Following administration, sulfamerazine is metabolized in the animal's body, with one of the primary metabolites being N4-Acetylsulfamerazine. The presence of sulfamerazine and its metabolites in food products of animal origin, such as meat, milk, and honey, is a significant concern for food safety and public health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides to protect consumers. Therefore, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound to ensure compliance with these regulations and safeguard the food supply.

This document provides detailed application notes and protocols for the analysis of this compound in various veterinary drug residue matrices.

Regulatory Context

The European Union has set a Maximum Residue Limit (MRL) for the sum of all sulfonamides in most animal tissues and milk at 100 µg/kg[1]. The Codex Alimentarius also establishes MRLs for veterinary drugs in food, which are recognized internationally[2][3][4]. While a specific MRL for this compound is not individually listed, it is included in the total residue definition for sulfamerazine. Therefore, analytical methods must be capable of detecting and quantifying both the parent drug and its acetylated metabolite.

Metabolic Pathway of Sulfamerazine

In livestock, sulfamerazine is primarily metabolized in the liver through N-acetylation to form this compound. This metabolite is then excreted from the animal. The metabolic conversion is an important consideration in residue analysis as this compound can be a significant portion of the total residue.

Sulfamerazine Sulfamerazine Metabolism N-Acetylation (in Liver) Sulfamerazine->Metabolism N4_Acetylsulfamerazine This compound Metabolism->N4_Acetylsulfamerazine Excretion Excretion N4_Acetylsulfamerazine->Excretion

Metabolic pathway of Sulfamerazine to this compound.

Analytical Methodology: Sample Preparation and LC-MS/MS Analysis

The accurate quantification of this compound residues requires robust sample preparation techniques to extract the analyte from complex biological matrices and sensitive analytical instrumentation for detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Extraction (LLE, SPE, or QuEChERS) Homogenization->Extraction Cleanup 3. Clean-up and Concentration Extraction->Cleanup LC_MSMS 4. LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing 5. Data Processing and Quantification LC_MSMS->Data_Processing

General workflow for this compound residue analysis.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction from Animal Tissue (Muscle, Liver)

This protocol is adapted from a modified QuEChERS method for sulfonamide analysis in animal tissues.

1. Sample Homogenization:

2. Extraction:

  • Add 10 mL of acetonitrile (B52724).

  • Add an appropriate internal standard.

  • Homogenize with a high-speed blender for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

4. Final Preparation:

  • Take 1 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Milk

1. Sample Preparation:

  • Pipette 5 mL of milk into a 50 mL centrifuge tube.

  • Add an appropriate internal standard.

2. Extraction:

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Clean-up:

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Honey

1. Sample Preparation:

  • Weigh 5 g of honey into a 50 mL beaker.

  • Dissolve in 20 mL of acidified water (e.g., 0.1% formic acid).

  • Add an appropriate internal standard.

  • Sonicate for 10 minutes to ensure complete dissolution.

2. SPE Clean-up:

  • Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Load the entire honey solution onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol.

3. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization is recommended for specific instrumentation.

ParameterTypical Conditions
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 307.1
Product Ions (m/z) 156.1, 108.1 (example transitions, should be optimized)
Collision Energy To be optimized for each transition on the specific instrument.

Quantitative Data

The following tables summarize typical performance data for the analysis of this compound and other sulfonamides in various matrices.

Table 1: Recovery Data for Sulfonamides in Various Matrices

AnalyteMatrixSpiking Level (µg/kg)Recovery (%)Reference
N4-AcetylsulfamethazineMuscle10087[5]
N4-AcetylsulfamethazineKidney10076[5]
SulfamerazineMuscle50, 100, 150>70Development and validation (according to the 2002/657/EC regulation) of a method to quantify sulfonamides
SulfamerazineMilk10, 50, 10085-110A sensitive method for detection of sulfamethazine (B1682506) and N4-acetylsulfamethazine residues in environmental

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
Sulfonamides (general)Porcine Liver5.58 - 16.7518.41 - 55.26Development and validation (according to the 2002/657/EC regulation) of a method to quantify sulfonamides
Sulfonamides (general)Bovine Muscle-<100Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE
Sulfonamides (general)Honey1.8 - 15.5-Confirmation of 13 sulfonamides in honey by liquid chromatography–tandem mass spectrometry for monitoring plans

Conclusion

The analytical methods described provide a robust framework for the determination of this compound in various food matrices. The choice of sample preparation protocol will depend on the specific matrix and available resources. LC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification at levels relevant to regulatory MRLs. Proper method validation according to guidelines such as those from the European Commission Decision 2002/657/EC is essential to ensure the reliability of the results. Consistent monitoring of veterinary drug residues, including metabolites like this compound, is a critical component of a comprehensive food safety program.

References

Application Note: Sensitive Detection of N4-Acetylsulfamerazine using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamerazine is the primary metabolite of sulfamerazine, a sulfonamide antibiotic used in veterinary medicine. Monitoring its presence in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and food safety. This application note describes a sensitive and rapid method for the detection of this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This technique offers high sensitivity, speed, and tolerance to certain sample complexities, making it a valuable tool for the analysis of small molecules like this compound. The protocol outlined below provides a general framework for the analysis of this compound, which can be adapted to specific research needs. A study has shown that MALDI-TOF MS is a viable method for detecting trace-level drug residues in complex environmental samples[1][2][3].

Principle of the Method

MALDI-TOF MS is an ionization technique that uses a laser energy absorbing matrix to create ions from large molecules with minimal fragmentation. For small molecules like this compound, the choice of matrix and sample preparation are critical to minimize matrix-related interferences in the low mass range[4][5][6]. In this method, the analyte is co-crystallized with a suitable matrix on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte. The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time it takes for the ions to reach the detector is proportional to their mass, allowing for accurate mass determination and quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Sulfamerazine (for comparison)

  • 2,5-Dihydroxybenzoic acid (DHB) matrix[2]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ethanol (B145695), absolute

  • Methanol (B129727), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • MALDI target plate (e.g., polished stainless steel)[2]

  • MALDI-TOF Mass Spectrometer

Solutions Preparation
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol or a mixture of acetonitrile and water (50:50, v/v).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve the desired concentration range for calibration curves.

  • Matrix Solution (10 mg/mL):

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) by dissolving approximately 10 mg of DHB in 1 mL of a 50% aqueous ethanol solution[2] or a solution of 50% acetonitrile with 0.1% TFA.

    • Vortex the solution for 2-3 minutes to ensure it is fully mixed.

    • Centrifuge the solution to pellet any undissolved matrix.

    • Carefully transfer the supernatant to a new tube. This will be your working matrix solution.

Sample Preparation and Spotting

The following "dried-droplet" method is a common and effective technique for preparing samples for MALDI-TOF MS analysis[7][8].

  • Analyte-Matrix Mixture:

    • In a microcentrifuge tube, mix the this compound standard solution (or your prepared sample) with the DHB matrix solution in a 1:1 volume ratio. For example, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

    • Gently pipette the mixture up and down a few times to ensure homogeneity.

  • Spotting on the MALDI Target:

    • Carefully pipette 0.5 to 1 µL of the analyte-matrix mixture onto a designated spot on the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature. A fan can be used to speed up the evaporation process[2].

    • Once dried, the spot should have a crystalline appearance.

  • Sample Preparation for Complex Matrices:

    • For complex samples like environmental or biological matrices, a sample clean-up and concentration step is often necessary prior to MALDI-TOF MS analysis to remove interfering substances like salts and detergents[7].

    • A study on the detection of N4-Acetylsulfamethazine (a closely related compound) in environmental samples utilized a three-stage solid-phase immunoextraction (SPIE) system for sample enrichment and purification before MALDI-TOF MS analysis[1][3].

    • Alternatively, standard solid-phase extraction (SPE) or liquid-liquid extraction methods can be employed depending on the sample matrix and the concentration of the analyte.

MALDI-TOF MS Instrumentation and Parameters

The following are general instrument settings. Optimal parameters may vary depending on the specific instrument used.

  • Instrument: A MALDI-TOF mass spectrometer equipped with a pulsed nitrogen laser (337 nm) or a Nd:YAG laser (355 nm).

  • Ionization Mode: Positive ion reflectron mode is typically used for small molecules to achieve higher resolution.

  • Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio, to avoid fragmentation of the analyte.

  • Mass Range: Set the mass range to include the expected m/z of this compound (C12H12N4O3S, molecular weight: 292.31 Da). A typical range would be m/z 100-500.

  • Calibration: Calibrate the instrument using a standard peptide mixture or a known small molecule calibrant in the desired mass range.

  • Data Acquisition: Acquire spectra from multiple laser shots (e.g., 100-200 shots) per sample spot and average them to improve the signal-to-noise ratio.

Data Presentation

Quantitative data from a study on the related compound N4-Acetylsulfamethazine using a similar methodology are summarized below. While specific quantitative data for this compound was not available in the searched literature, these values for a closely related sulfonamide metabolite provide an indication of the method's performance.

AnalyteMatrixSample TypeConcentrationRecovery Rate (%)Reference
N4-AcetylsulfamethazineDHBSpiked Water0.1 ppb>80%[1][3]
N4-AcetylsulfamethazineDHBSpiked Soil Suspension1 ppb>70%[1][3]
N4-AcetylsulfamethazineDHBSpiked Manure Suspension1 ppb>60%[1][3]

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Analyte This compound Standard/Sample Mix Mix Analyte and Matrix (1:1) Analyte->Mix Matrix DHB Matrix Solution (10 mg/mL) Matrix->Mix Spot Spot 1 µL on MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Analyze MALDI-TOF MS Acquisition Dry->Analyze Spectrum Mass Spectrum Generation Analyze->Spectrum Process Data Analysis (m/z identification, S/N) Spectrum->Process Result Detection & Quantification Process->Result

Caption: Experimental workflow for the detection of this compound by MALDI-TOF MS.

chemical_relationship Sulfamerazine Sulfamerazine (C11H12N4O2S) Metabolism Acetylation (Metabolic Process) Sulfamerazine->Metabolism N4_Acetylsulfamerazine This compound (C12H12N4O3S) Metabolism->N4_Acetylsulfamerazine

Caption: Relationship between Sulfamerazine and its metabolite this compound.

Conclusion

This application note provides a comprehensive protocol for the sensitive detection of this compound using MALDI-TOF MS. The method is rapid, with a sample preparation and analysis time of approximately 10-15 minutes per sample following initial solution preparation[2][3]. By using an appropriate matrix like DHB and optimizing sample preparation, this technique can be effectively applied in various research and development settings for the analysis of this compound and other related small molecules. For complex matrices, the incorporation of a sample purification step is crucial for achieving high sensitivity and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Acetylsulfamerazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the N-acetylated metabolite of the sulfonamide antibiotic sulfamerazine (B1682647).[1] Like many sulfonamides, it exhibits poor water solubility, which can limit its bioavailability and pose challenges for in vivo studies and the development of aqueous dosage forms.[2] Enhancing its aqueous solubility is often a critical step in preclinical and pharmaceutical development.

Q2: What are the primary methods for improving the solubility of this compound?

A2: The most common and effective methods for enhancing the solubility of poorly water-soluble drugs like this compound include:

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a solid state.[3] This can be achieved through methods like solvent evaporation and fusion (melting).

  • Co-solvency: Increasing solubility by adding a water-miscible organic solvent to the aqueous solution.[4]

  • Use of Surfactants: Employing surfactants to reduce surface tension and form micelles that can encapsulate the drug, thereby increasing its apparent solubility.[5]

  • pH Adjustment: Altering the pH of the aqueous medium to ionize the drug, which typically increases its solubility. As a sulfonamide, the solubility of this compound is expected to be pH-dependent.[6][7]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of sulfonamides is generally pH-dependent due to their acidic nature.[7] For this compound, increasing the pH of the aqueous medium above its pKa will lead to the formation of its more soluble anionic form. Conversely, in acidic conditions, its solubility is expected to be lower. The solubility of this compound has been reported to be greater than 46 µg/mL at a pH of 7.4.[8]

Q4: Which polymers are recommended for creating solid dispersions of this compound?

A4: Hydrophilic polymers are commonly used as carriers in solid dispersions to improve the solubility of poorly soluble drugs. For sulfonamides like sulfamerazine, polymers such as Polyethylene Glycol (PEG 6000) and Poloxamer 407 have been shown to be effective.[9] Polyvinylpyrrolidone (PVP) is another suitable option for preparing solid dispersions by the solvent method.[10] The choice of polymer will depend on the desired release characteristics and the manufacturing process.

Q5: What are some common challenges when preparing solid dispersions?

A5: Common challenges include:

  • Physical and chemical instability: The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can recrystallize over time.[11]

  • Phase separation: The drug and polymer may separate into distinct phases, reducing the effectiveness of the solid dispersion.

  • Reproducibility: Ensuring consistent physicochemical properties between batches can be challenging.

  • Scale-up: Transitioning from a lab-scale preparation to a larger manufacturing process can present difficulties.[11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Solubility Enhancement with Solid Dispersion - Inappropriate drug-to-carrier ratio.- Poor miscibility between the drug and the carrier.- Recrystallization of the drug during preparation or storage.- Optimize the drug-to-carrier ratio; higher carrier content often improves solubility.- Screen different hydrophilic carriers to find one with better miscibility.- Use rapid cooling (for the fusion method) or fast solvent evaporation to trap the drug in an amorphous state.- Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.
Inconsistent Dissolution Profiles - Incomplete conversion to the amorphous state.- Particle size variation of the solid dispersion.- Inadequate degassing of the dissolution medium.- Characterize the solid dispersion using XRD and DSC to confirm its amorphous nature.- Sieve the solid dispersion to obtain a uniform particle size.- Ensure the dissolution medium is properly degassed before the experiment.[12]
Drug Degradation During Fusion Method - The drug or carrier is not stable at the melting temperature.- Check the thermal stability of this compound and the chosen carrier using DSC.- If thermally labile, use the solvent evaporation method instead, as it is performed at a lower temperature.[10]
Phase Separation in Co-solvent System - The co-solvent is not fully miscible with water at the tested concentration.- Temperature fluctuations affecting miscibility.- Consult a phase diagram for the specific co-solvent/water mixture.- Ensure precise measurement of solvent volumes.- Maintain a constant temperature during the experiment.
Precipitation of Drug from Surfactant Solution - Formation of a poorly soluble drug-surfactant salt (especially with ionic surfactants like SLS).[13]- Screen different types of surfactants (non-ionic, cationic, anionic).- Use a lower concentration of the ionic surfactant.- Consider using a non-ionic surfactant like Tween 80, which is less likely to form insoluble salts.

Quantitative Data Summary

Note: Specific quantitative solubility data for this compound is limited. The following tables provide data for the closely related compound, sulfamerazine (SMZ), which can serve as a valuable reference.

Table 1: Solubility of Sulfamerazine in Water and Co-solvent Mixtures at Different Temperatures

Solvent SystemTemperature (K)Mole Fraction Solubility (x 10⁴)Reference
Water298.150.12[14]
Propylene Glycol298.15150.0[14]
Acetonitrile278.1514.5[15]
Acetonitrile318.1552.1[15]
1-Propanol278.152.6[15]
1-Propanol318.1512.2[15]

Table 2: Effect of Solid Dispersion on Aqueous Solubility of Sulfamerazine

FormulationDrug:Carrier RatioCarrierAqueous Solubility (µg/mL)Fold IncreaseReference
Pure Sulfamerazine--4.02-[16]
Solid Dispersion (T1)1:1Poloxamer 407486~121[16]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a drug.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to aqueous medium in a vial B Seal vial to prevent solvent loss A->B C Place vial in a shaker bath at constant temperature (e.g., 25°C or 37°C) B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Withdraw aliquots at different time points (e.g., 24h, 48h, 72h) D->E F Filter the sample immediately (e.g., using a 0.45 µm syringe filter) E->F G Dilute the filtrate with a suitable solvent F->G H Analyze the concentration using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC) G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a glass vial. The excess solid should be visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, stop the agitation and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Preparation of Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile drugs as it avoids high temperatures.[10]

Workflow for Solvent Evaporation Method

G cluster_dissolution Dissolution cluster_evaporation Solvent Evaporation cluster_processing Post-Processing A Dissolve this compound and hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) B Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) A->B C Scrape the resulting solid film B->C D Dry the solid dispersion in a vacuum oven to remove residual solvent C->D E Pulverize and sieve the dried solid dispersion to obtain a uniform powder D->E

Caption: Workflow for preparing solid dispersions by the solvent evaporation method.

Methodology:

  • Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a suitable common volatile solvent, such as ethanol (B145695) or a mixture of ethanol and dichloromethane.[1]

  • Solvent Removal: Evaporate the solvent from the solution using a rotary evaporator. Maintain a constant temperature (e.g., 40-50°C) and apply a vacuum to facilitate evaporation.

  • Drying: Once a solid film or mass is formed, scrape it from the flask. Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for an extended period (e.g., 24 hours) to ensure complete removal of the residual solvent.

  • Post-Processing: Pulverize the dried solid dispersion using a mortar and pestle, and then sieve it to obtain a powder with a uniform particle size. Store the final product in a desiccator.

Preparation of Solid Dispersion by Fusion (Melting) Method

This method involves melting the carrier and dispersing the drug within the molten carrier. It is not suitable for thermolabile compounds.[17]

Workflow for Fusion (Melting) Method

G cluster_melting Melting and Mixing cluster_solidification Solidification cluster_processing Post-Processing A Heat the hydrophilic carrier (e.g., PEG 6000) until it melts completely B Add this compound to the molten carrier and stir until a homogenous liquid is obtained A->B C Rapidly cool the molten mixture in an ice bath to solidify it quickly B->C D Pulverize the solidified mass using a mortar and pestle C->D E Sieve the resulting powder to obtain a uniform particle size D->E

Caption: Workflow for preparing solid dispersions by the fusion (melting) method.

Methodology:

  • Melting: Accurately weigh the hydrophilic carrier (e.g., PEG 6000) and place it in a suitable container (e.g., a glass beaker or porcelain dish). Heat the carrier until it melts completely.

  • Dispersion: Add the accurately weighed this compound to the molten carrier. Stir the mixture continuously until the drug is completely dissolved and a homogenous liquid is formed.

  • Solidification: Rapidly cool the molten mixture by placing the container in an ice bath. This rapid cooling helps to prevent phase separation and drug crystallization.

  • Post-Processing: Once the mixture has solidified, pulverize the solid mass using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size and store it in a desiccator.

Characterization of Solid Dispersions

It is crucial to characterize the prepared solid dispersions to confirm the physical state of the drug and to understand the interaction between the drug and the carrier.

Logical Flow for Solid Dispersion Characterization

G cluster_results Analysis of Results A Prepared Solid Dispersion B Differential Scanning Calorimetry (DSC) A->B C Powder X-Ray Diffraction (PXRD) A->C D Fourier-Transform Infrared Spectroscopy (FTIR) A->D E Dissolution Testing A->E F Absence of drug melting peak indicates amorphous state B->F G Absence of characteristic crystalline peaks (halo pattern) indicates amorphous state C->G H Shift in peaks suggests drug-carrier interaction D->H I Compare dissolution profile with pure drug and physical mixture E->I

Caption: Logical flow for the characterization of solid dispersions.

Common Characterization Techniques:

  • Differential Scanning Calorimetry (DSC): Used to determine the thermal properties of the sample. The absence of the characteristic melting peak of this compound in the thermogram of the solid dispersion suggests that the drug is in an amorphous state.[18]

  • Powder X-Ray Diffraction (PXRD): This technique is used to analyze the crystal structure of the material. A diffuse halo pattern in the diffractogram, with the absence of sharp peaks corresponding to the crystalline drug, confirms the amorphous nature of the drug in the solid dispersion.[18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify any potential interactions between the drug and the carrier. Shifts in the characteristic absorption bands of the drug or carrier can indicate the formation of hydrogen bonds or other interactions.[9]

  • In Vitro Dissolution Studies: The dissolution rate of the prepared solid dispersion is compared to that of the pure drug and a physical mixture of the drug and carrier. A significant increase in the dissolution rate indicates successful solubility enhancement.[16]

References

N4-Acetylsulfamerazine stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Acetylsulfamerazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the stability testing of this compound.

Q1: My this compound solution is showing rapid degradation, even at neutral pH. What could be the cause?

A1: While this compound is generally stable, several factors could be contributing to unexpected degradation:

  • Photodegradation: Exposure to light, especially UV light, can cause degradation through pathways like cleavage of the sulfonamide bond and sulfur dioxide (SO2) extrusion.[1] Ensure your experiments are conducted in light-protected or amber glassware.

  • Contaminants: The presence of oxidizing agents or microbial contamination in your buffers or solvents can accelerate degradation. Use high-purity solvents and freshly prepared, filtered buffers.

  • Temperature: Elevated temperatures will increase the rate of hydrolysis. Ensure your samples are maintained at the intended storage temperature without fluctuations.

Q2: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A2: The primary degradation of acetylated sulfonamides can involve the cleavage of the sulfonamide bond.[1] To identify the observed peaks, you can:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products. This will help in elucidating their structures.

  • Reference Standards: If available, inject reference standards of potential degradation products (e.g., sulfamerazine, 4-acetamidobenzenesulfonic acid) to compare retention times.

  • Forced Degradation: Perform forced degradation studies under specific conditions (e.g., strong acid, strong base, oxidation) to intentionally generate degradation products. This can help in assigning peaks in your chromatogram.

Q3: My results for degradation kinetics are not reproducible. What are the critical parameters to control?

A3: Reproducibility in kinetic studies is highly dependent on precise control of experimental parameters:

  • pH Control: The pH of your buffer system is critical. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment, especially if the degradation reaction produces or consumes protons. Verify the pH of your solutions at the experimental temperature.

  • Temperature Control: Use a calibrated and stable incubator or water bath. Small temperature fluctuations can significantly impact reaction rates.

  • Initial Concentration: Ensure the initial concentration of this compound is consistent across all experiments and is accurately determined.

Q4: I am having trouble developing a stability-indicating HPLC method. What are the key considerations?

A4: A robust stability-indicating method should be able to separate the parent drug from all potential degradation products. Key considerations include:

  • Column Selection: A C18 column is a common starting point for sulfonamides. Consider columns with different selectivities if co-elution is an issue.

  • Mobile Phase Optimization: Vary the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase to achieve optimal separation. A gradient elution may be necessary to resolve all peaks with good peak shape.

  • Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of the parent drug and degradation products to select a wavelength that provides good sensitivity for all compounds of interest.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data on this compound Stability

pH ConditionExpected StabilityPotential Degradation Products
Acidic (pH 1-3) Less stable; hydrolysis of the acetyl group and/or sulfonamide bond is likely.Sulfamerazine, Acetic Acid, 4-aminobenzenesulfonic acid, 4-methyl-2-aminopyrimidine
Neutral (pH 6-8) Generally stable, especially at controlled room temperature and protected from light.Minimal degradation expected under normal storage conditions.
Alkaline (pH 9-12) Less stable compared to neutral pH; hydrolysis of the acetyl group and/or sulfonamide bond can occur.Sulfamerazine, Acetate, 4-aminobenzenesulfonic acid, 4-methyl-2-aminopyrimidine

Note: The rate of degradation is temperature-dependent and will increase with increasing temperature.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to evaluate the stability of this compound. These should be adapted and optimized for your specific experimental needs.

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound under acidic, neutral, and alkaline hydrolytic conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate (B84403) buffer (pH 7.0), 0.1 M

  • High-purity water

  • Acetonitrile, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA detector

  • pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Alkaline Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M phosphate buffer (pH 7.0) to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the prepared solutions at a selected temperature (e.g., 40°C, 60°C) and protect from light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For alkaline samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Neutral samples may not require quenching.

    • Dilute the quenched samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics (e.g., rate constant, half-life).

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or as determined by PDA analysis)

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo (if applicable), this compound standard, and forced degradation samples to demonstrate that the method is free from interference.

  • Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 5-150 µg/mL) to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at different concentration levels.

  • Precision:

    • Repeatability (Intra-day): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Visualizations

Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic stress, leading to the cleavage of the sulfonamide and/or the acetyl group.

cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis N4_Acetylsulfamerazine This compound Sulfamerazine_acid Sulfamerazine N4_Acetylsulfamerazine->Sulfamerazine_acid Deacetylation Acetic_acid Acetic Acid N4_Acetylsulfamerazine->Acetic_acid Deacetylation Aminobenzenesulfonic_acid 4-Aminobenzenesulfonic Acid N4_Acetylsulfamerazine->Aminobenzenesulfonic_acid Sulfonamide Cleavage Aminopyrimidine 4-Methyl-2-aminopyrimidine N4_Acetylsulfamerazine->Aminopyrimidine Sulfonamide Cleavage Sulfamerazine_alkaline Sulfamerazine N4_Acetylsulfamerazine->Sulfamerazine_alkaline Deacetylation Acetate Acetate N4_Acetylsulfamerazine->Acetate Deacetylation Aminobenzenesulfonate 4-Aminobenzenesulfonate N4_Acetylsulfamerazine->Aminobenzenesulfonate Sulfonamide Cleavage Aminopyrimidine_alkaline 4-Methyl-2-aminopyrimidine N4_Acetylsulfamerazine->Aminopyrimidine_alkaline Sulfonamide Cleavage Sulfamerazine_acid->Aminobenzenesulfonic_acid Sulfonamide Cleavage Sulfamerazine_alkaline->Aminobenzenesulfonate Sulfonamide Cleavage

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Workflow for Stability Study

This diagram outlines the general workflow for conducting a stability study of this compound.

start Start: Define Study Parameters (pH, Temp, Timepoints) prep Prepare this compound Solutions (Acidic, Neutral, Alkaline) start->prep incubate Incubate Samples at Controlled Temperature prep->incubate sample Withdraw Aliquots at Defined Timepoints incubate->sample quench Quench Reaction (Neutralize if necessary) sample->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Data Analysis: - Calculate % Degradation - Determine Kinetics hplc->data report Generate Stability Report data->report

Caption: General workflow for a pH-dependent stability study.

References

Technical Support Center: Overcoming Matrix Effects in N4-Acetylsulfamerazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of N4-Acetylsulfamerazine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be attributed to matrix effects.

Question: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. What could be the cause?

Answer: Poor sensitivity and inconsistent results are classic signs of matrix effects, specifically ion suppression.[1][2] Matrix components co-eluting with this compound can interfere with the ionization process in the mass spectrometer's source, leading to a decreased analyte signal.[2]

To troubleshoot this, consider the following steps:

  • Evaluate Your Sample Preparation: Inadequate cleanup is a primary cause of matrix effects.[3] For plasma samples, protein precipitation alone may not be sufficient. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids (B1166683) and other endogenous components.[2][3]

  • Optimize Chromatographic Separation: If matrix components co-elute with your analyte, adjusting the chromatographic conditions can resolve the issue.[3] Try modifying the mobile phase gradient to better separate this compound from the interfering peaks.[3] Utilizing a UHPLC system can also provide better resolution and narrower peaks, reducing the likelihood of co-elution.[4]

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a deuterated internal standard, such as N-Acetyl-Sulfamethazine-d4.[5][6][7] This standard will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.[5][6]

  • Check for Carryover: After injecting a high-concentration sample, inject a blank to ensure no residual analyte is carried over to the next injection, which can cause inconsistent results.[3]

Question: My calibration curve for this compound is non-linear, especially at lower concentrations. Could this be a matrix effect?

Answer: Yes, a non-linear calibration curve, particularly one that loses linearity at the lower end, can be a result of matrix effects. This occurs because the impact of ion suppression or enhancement may not be consistent across the entire concentration range.

To address this issue:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[8] This ensures that the standards and samples experience similar matrix effects, leading to a more accurate calibration curve.[8]

  • Standard Addition: For very complex matrices where finding a blank matrix is difficult, the standard addition method can be employed for accurate quantification.[4]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components relative to the analyte, thereby minimizing their impact.[3]

Question: I am seeing unexpected peaks in the chromatogram for my this compound analysis. What are they and how can I get rid of them?

Answer: Unexpected peaks can arise from various sources, including contaminants from solvents or reagents, metabolites of this compound, or adduct formation.[3]

Troubleshooting steps include:

  • Identify the Source:

    • Blank Injections: Inject a solvent blank to check for contamination from the mobile phase or system.

    • Matrix Blank: Inject an extracted blank matrix sample to identify peaks originating from the matrix itself.

  • Improve Sample Cleanup: As mentioned previously, enhancing your sample preparation protocol with methods like SPE can help remove many of the interfering compounds.[2][3]

  • Optimize MS/MS Parameters: Ensure that your MRM transitions are specific to this compound to minimize interference from other compounds.

  • Consider Adduct Formation: this compound may form adducts with ions like sodium ([M+Na]+) in the mobile phase.[3] This can be addressed by optimizing the mobile phase composition, for instance, by using ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote the formation of the desired protonated molecule ([M+H]+).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[4][9]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

A3: In biological fluids, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[3] Anticoagulants and other additives introduced during sample collection can also contribute.

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects for sulfonamide analysis?

A4: ESI is generally more susceptible to matrix effects than APCI.[2] If you are experiencing significant matrix effects with ESI, switching to an APCI source, if compatible with this compound, could be a viable solution.[2][3]

Q5: Where can I find a deuterated internal standard for this compound?

A5: Deuterated standards like N-Acetyl-Sulfamethazine-d4 can be sourced from various chemical suppliers that specialize in analytical standards and stable isotope-labeled compounds.[10]

Data Presentation

The following table summarizes the effectiveness of different sample preparation techniques on the recovery of sulfonamides from complex matrices, which is indicative of their ability to mitigate matrix effects.

Sample Preparation MethodMatrixAnalyte ClassAverage Recovery (%)Key Advantages
Protein Precipitation (PPT)Human PlasmaGeneralVariable, often lowerSimple, fast
Liquid-Liquid Extraction (LLE)Human PlasmaGeneral80-110%Good for non-polar analytes
Solid-Phase Extraction (SPE)Human PlasmaTetrabenazine (B1681281) & metabolites>90%[11]High selectivity, clean extracts[2]
Matrix Solid-Phase DispersionBloodSulfonamides>87.5%[1]Effective for solid/viscous samples[1]
QuEChERSLivestock SamplesSulfonamides85-109%[12]Fast, simple, and effective[3][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of human plasma, add an appropriate amount of N-Acetyl-Sulfamethazine-d4 internal standard solution.[11]

  • Protein Precipitation (Optional but recommended): Add 600 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3] Transfer the supernatant to a clean tube.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[11]

  • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of methanol or an appropriate solvent mixture.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. This will generate a stable, elevated baseline signal.

  • Injection: Inject an extracted blank matrix sample onto the LC system and run your standard chromatographic method.

  • Analysis: Monitor the baseline signal of the infused this compound. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components. Any rises in the baseline indicate ion enhancement.

  • Comparison: Compare the retention time of your this compound peak with the regions of ion suppression or enhancement to determine if they overlap.

Visualizations

Matrix_Effect_Troubleshooting Troubleshooting Workflow for Matrix Effects cluster_yes_is cluster_no_is cluster_path_yes Troubleshooting Workflow for Matrix Effects start Inconsistent Results or Poor Sensitivity Observed check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No check_chrom Review Chromatography: Co-elution of IS and Analyte? optimize_chrom Optimize Chromatographic Separation check_chrom->optimize_chrom Yes improve_cleanup Improve Sample Preparation (e.g., SPE, LLE) check_chrom->improve_cleanup No end_good Problem Likely Resolved optimize_chrom->end_good implement_is Implement SIL-IS (e.g., N-Acetyl-Sulfamethazine-d4) re_evaluate Re-evaluate Performance implement_is->re_evaluate re_evaluate->end_good Improved re_evaluate->improve_cleanup Still Issues matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched matrix_matched->end_good

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimizing HPLC for N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of N4-Acetylsulfamerazine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound on a C18 column?

A typical starting point for reversed-phase HPLC separation of this compound and related sulfonamides is a combination of acetonitrile (B52724) (ACN) and water (or an aqueous buffer), often with a small amount of acid. A common mobile phase consists of acetonitrile and a low pH aqueous buffer, such as 0.05 M sodium dihydrogenphosphate adjusted to pH 4.5, in a ratio of approximately 20:80 (v/v).[1] Another approach involves using acetonitrile and a 2% aqueous solution of acetic acid in an 15:85 (v/v) ratio. The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical parameter for separating sulfonamides like this compound because they are amphoteric compounds.[2] The analyte can exist in cationic, neutral, or anionic forms depending on the pH. For basic compounds, operating at a low pH (e.g., 2-3) protonates residual silanol groups on the column, minimizing unwanted secondary interactions that cause peak tailing.[3][4] Conversely, for acidic compounds, a pH below the analyte's pKa is recommended.[3] Since this compound is a metabolite of sulfamerazine, controlling the pH is essential for achieving consistent retention times and symmetrical peaks.[5]

Q3: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing is a common issue where a peak is asymmetrical with a stretched trailing edge.[6][7] This can compromise accurate quantification.[6]

  • Chemical Causes: The primary chemical cause is the interaction of basic analytes with acidic residual silanol groups on the silica (B1680970) surface of the HPLC column.[4][6][7]

    • Solution: Lower the mobile phase pH to around 2.5-3.0 with an acidifier like formic acid, phosphoric acid, or acetic acid.[3][8] This protonates the silanols, reducing their interaction with the analyte.[3][4] Using a modern, high-purity, end-capped column can also significantly reduce these interactions.[6]

  • Physical Causes: Problems within the HPLC system itself can also lead to tailing.

    • Solution: Check for and eliminate any "dead volume" or empty space in the system, such as from poorly connected fittings or a void at the top of the column.[9] Ensure that tubing is short and has a narrow internal diameter.[3]

  • Column Overload: Injecting too much sample can saturate the column.[3]

    • Solution: Try diluting the sample or reducing the injection volume.[3]

Q4: How can I improve the resolution between this compound and its parent drug, sulfamerazine?

Poor resolution, where peaks overlap, can be addressed by modifying the mobile phase to alter the separation selectivity.[10]

  • Adjust Organic Modifier Ratio: Changing the ratio of acetonitrile to the aqueous phase is the first step. Decreasing the percentage of the organic solvent (e.g., ACN) will generally increase retention times and may improve the separation between closely eluting peaks.[10]

  • Change Organic Modifier: If adjusting the ratio is insufficient, switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation due to different solvent properties.

  • Modify pH: As pH affects the ionization state of sulfonamides, small adjustments to the mobile phase pH can significantly impact the relative retention of this compound and sulfamerazine, potentially resolving overlapping peaks.

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis.

ProblemPossible CausesRecommended Solutions
Peak Tailing 1. Secondary Silanol Interactions: Analyte interacting with the silica backbone of the column.[6][7]2. Mobile Phase pH: pH is close to the analyte's pKa.[6]3. Column Overload: Too much sample injected.[3]4. Column Contamination/Deterioration: Buildup of sample matrix or bed collapse.1. Adjust pH: Lower the mobile phase pH to ~2.5-3.0 using 0.1% formic or phosphoric acid.[3][8]2. Use End-capped Column: Employ a modern, high-purity, end-capped C18 or a polar-embedded column.[6]3. Reduce Sample Load: Dilute the sample or decrease the injection volume.[3]4. Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column and use a guard column.[3][11]
Poor Resolution 1. Inappropriate Mobile Phase Strength: Organic modifier percentage is too high or too low.2. Lack of Selectivity: Mobile phase composition is not optimal for separating the analytes of interest.[10]1. Optimize Organic Ratio: Systematically vary the percentage of acetonitrile (e.g., in 5% increments) to find the optimal balance between retention and resolution.2. Change Organic Modifier: Substitute acetonitrile with methanol or use a ternary mixture (e.g., Water/ACN/MeOH).3. Adjust pH: Fine-tune the mobile phase pH to maximize the separation factor between the peaks.
Variable Retention Times 1. Mobile Phase Preparation: Inconsistent preparation, inadequate mixing, or decomposition.[11]2. Pump Issues: Leaks, worn seals, or faulty check valves causing inaccurate flow.3. Temperature Fluctuations: Lack of column temperature control.1. Prepare Fresh Mobile Phase: Degas the mobile phase thoroughly before use. For premixed phases, ensure homogeneity.[10]2. Check Pump: Purge the pump to remove air bubbles and check for leaks. If fluctuations persist, inspect pump seals and check valves.3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C or 35 °C) for reproducible results.[8][12]
High Backpressure 1. System Blockage: Clogged inline filter or guard column frit.[13]2. Column Blockage: Particulate matter from the sample or mobile phase precipitation has blocked the column inlet frit.[4]3. Mobile Phase Viscosity: High viscosity of the mobile phase.1. Check System Components: Replace the inline filter and guard column. Check for blockages in tubing.[13]2. Back-flush Column: Disconnect the column and flush it in the reverse direction with a strong, compatible solvent.3. Adjust Mobile Phase/Temperature: If using a viscous mobile phase, increasing the column temperature can help reduce pressure.

Experimental Protocol: Example HPLC Method

This protocol provides a starting point for the separation of this compound. Optimization will likely be required based on your specific instrument, column, and sample matrix.

1. Mobile Phase Preparation (Example: ACN/Phosphate Buffer)

  • Aqueous Component: Prepare a 0.05 M sodium dihydrogenphosphate solution in HPLC-grade water. Adjust the pH to 4.5 using phosphoric acid. Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Final Mobile Phase: Mix the filtered aqueous buffer and acetonitrile in an 80:20 (v/v) ratio.[1] Degas the final mixture using sonication or vacuum degassing before use.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like methanol.

  • Prepare working standards by diluting the stock solution with the initial mobile phase to the desired concentration range.

3. HPLC Instrument Parameters

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.[8]

  • Detection: UV detector at 260-270 nm.[2]

Visual Workflow and Logic Diagrams

Mobile_Phase_Optimization cluster_start Phase 1: Initial Assessment cluster_shape Phase 2: Peak Shape Correction cluster_resolution Phase 3: Resolution Tuning Start Initial Analysis (e.g., ACN:Buffer 30:70) Check_Peak Acceptable Peak Shape (Tailing Factor < 1.5)? Start->Check_Peak Adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Peak->Adjust_pH No Check_Res Sufficient Resolution (Rs > 1.5)? Check_Peak->Check_Res Yes Check_Column Use High-Purity End-capped Column Adjust_pH->Check_Column Check_Column->Check_Res Adjust_Organic Adjust % Organic Solvent (e.g., ACN +/- 5%) Check_Res->Adjust_Organic No End Optimized Method Check_Res->End Yes Adjust_Organic->Check_Res Change_Solvent Change Organic Solvent (e.g., to Methanol) Adjust_Organic->Change_Solvent Change_Solvent->Check_Res

Troubleshooting_Tree cluster_tailing Tailing Solutions cluster_resolution Resolution Solutions cluster_retention Retention Solutions Problem Chromatographic Problem Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Tailing->Resolution No Tailing_Sol_1 Lower Mobile Phase pH (Target: 2.5-3.0) Tailing->Tailing_Sol_1 Yes Retention Retention Time Drift? Resolution->Retention No Res_Sol_1 Decrease % Organic Solvent Resolution->Res_Sol_1 Yes Ret_Sol_1 Prepare Fresh, Degassed Mobile Phase Retention->Ret_Sol_1 Yes Tailing_Sol_2 Check for Column Overload (Dilute Sample) Tailing_Sol_3 Use End-capped Column Res_Sol_2 Change Organic Solvent (ACN -> MeOH) Ret_Sol_2 Check Pump for Leaks/Bubbles Ret_Sol_3 Use Column Oven

References

Troubleshooting Poor Peak Shape of N4-Acetylsulfamerazine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of N4-Acetylsulfamerazine, specifically focusing on poor peak shape. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues such as peak tailing, fronting, and broadening.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent problem in the analysis of sulfonamides like this compound. The most common cause is secondary interactions between the analyte and the stationary phase.[1]

  • Silanol (B1196071) Interactions: this compound, having basic properties, can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns. This interaction leads to peak tailing.[1] To mitigate this, consider the following:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to between 2.5 and 3.5) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1]

    • Use of Mobile Phase Additives: Incorporating a small concentration of a basic compound, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol groups.[1]

    • Column Selection: Employing a modern, high-purity, end-capped column, where most residual silanols have been deactivated, can significantly improve peak shape.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to column overload, resulting in peak tailing.[2][3] To check for this, dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Column Degradation: An old or contaminated column can suffer from a degraded packing bed, leading to poor peak shape.[4] This can include the formation of voids or channels in the packing material. If you suspect column degradation, flushing or replacing the column is recommended.[5]

Q2: What causes my this compound peak to show fronting?

A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often a sign of column overloading or an issue with the sample solvent.[1]

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the mobile phase itself.

  • Column Overload: As with peak tailing, injecting too much sample can also manifest as peak fronting.[3] Reducing the injection volume or sample concentration can resolve this issue.

Q3: My this compound peak is broad. What are the possible reasons?

A3: Peak broadening can be caused by several factors, ranging from issues with the column to problems with the HPLC system itself.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Ensure that all connections are as short as possible and use tubing with a narrow internal diameter.

  • Column Efficiency Loss: A deteriorated column will exhibit lower efficiency, resulting in broader peaks.[1] This can be due to contamination or degradation of the stationary phase.

  • Inappropriate Flow Rate: A flow rate that is too high or too low can lead to broader peaks. It is important to operate at the optimal flow rate for the column dimensions and particle size.

  • Temperature Effects: Inconsistent temperature across the column can lead to peak broadening. Using a column oven to maintain a stable temperature is recommended.[4]

Quantitative Data Summary

For successful chromatographic analysis of this compound and related sulfonamides, several key parameters must be optimized. The table below summarizes typical ranges and starting points for these parameters.

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 4.5Suppresses silanol ionization on silica-based columns, reducing peak tailing for basic compounds like sulfonamides.
Organic Modifier Acetonitrile (B52724) or Methanol (B129727)Acetonitrile often provides better peak shape and lower backpressure.
Buffer Concentration 10 - 25 mMMaintains a stable pH and ionic strength of the mobile phase.[6]
Column Type High-purity, end-capped C18Minimizes silanol interactions, leading to improved peak symmetry.[2]
Temperature 30 - 40 °CImproves mass transfer kinetics and can enhance peak efficiency.

Detailed Experimental Protocol

This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

1. Mobile Phase Preparation (Example)

  • Aqueous Component: Prepare a 25 mM phosphate (B84403) buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Final Mobile Phase: Mix the aqueous buffer and acetonitrile in the desired ratio (e.g., 80:20 v/v).

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent. The choice of solvent will depend on the sample matrix.

  • Filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Instrumentation and Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: As prepared in step 1.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at an appropriate wavelength (e.g., 270 nm).

5. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Analyze the resulting chromatograms for peak shape, retention time, and peak area.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the chromatography of this compound.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for this compound start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue all_peaks_yes->system_issue check_connections Check for leaks and extra-column volume system_issue->check_connections check_column Inspect/Replace Column (voids, contamination) check_connections->check_column resolve Peak Shape Improved check_column->resolve analyte_issue Potential Analyte-Specific Issue all_peaks_no->analyte_issue check_overload Is the peak fronting or tailing? analyte_issue->check_overload overload_yes Yes (Fronting/Tailing) check_overload->overload_yes Fronting or Tailing overload_no No (Primarily Tailing) check_overload->overload_no Primarily Tailing reduce_concentration Reduce sample concentration or injection volume overload_yes->reduce_concentration reduce_concentration->resolve check_silanol Suspect Silanol Interactions overload_no->check_silanol adjust_ph Adjust mobile phase pH (e.g., pH 2.5-3.5) check_silanol->adjust_ph use_additive Use mobile phase additive (e.g., TEA) check_silanol->use_additive change_column Use end-capped column check_silanol->change_column adjust_ph->resolve use_additive->resolve change_column->resolve

Caption: A flowchart outlining the systematic approach to diagnosing and resolving poor peak shape issues for this compound.

References

N4-Acetylsulfamerazine degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways and byproducts of N4-Acetylsulfamerazine. It includes frequently asked questions (FAQs), troubleshooting guides for experimental analysis, detailed experimental protocols, and visualizations of degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through three main pathways: photodegradation, microbial degradation, and hydrolysis. The predominant pathway and the resulting byproducts can vary significantly depending on environmental conditions such as pH, light exposure, and microbial populations.

Q2: What are the major byproducts formed during the photodegradation of this compound?

A2: The photodegradation of N4-acetylated sulfonamides, including this compound, in water under simulated sunlight typically proceeds through two major pathways: cleavage of the sulfonamide bond and SO2 extrusion.[1][2] This leads to the formation of several byproducts. Based on studies of analogous compounds, the expected byproducts for this compound would include sulfamerazine (B1682647) (through deacetylation), and various transformation products arising from the cleavage of the S-N bond and loss of sulfur dioxide.

Q3: How does microbial activity affect this compound?

A3: Microbial degradation of this compound can occur, with one of the primary transformation pathways being the deacetylation of the molecule back to its parent compound, sulfamerazine.[3] However, the efficiency of this biotransformation can be variable. For instance, in one study simulating aerobic transformation in wastewater, N4-acetylsulfamethazine showed no significant degradation over 90 days, while N4-acetylsulfapyridine was fully degraded within 32 days, transforming back to sulfapyridine.[3] This suggests that the specific microbial consortia present and the structure of the sulfonamide play a crucial role in the extent of degradation.

Q4: Is this compound susceptible to hydrolysis?

A4: While specific studies on the hydrolysis of this compound are limited, sulfonamides can undergo hydrolysis under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature. It is plausible that under certain pH conditions, the acetyl group or the sulfonamide bond could be cleaved.

Troubleshooting Guide for Analytical Experiments

Q1: I am observing poor peak shape and tailing during HPLC analysis of this compound. What could be the cause?

A1: Poor peak shape in HPLC can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the C18 column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte for consistent retention and good peak shape.

  • Column Contamination or Degradation: The column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent or replacing it if necessary.

Q2: My LC-MS/MS results for this compound show low signal intensity and high background noise. How can I improve this?

A2: Low signal intensity and high background in LC-MS/MS can be due to:

  • Matrix Effects: Components in your sample matrix (e.g., salts, proteins) can suppress the ionization of this compound.[4] To address this, improve your sample cleanup procedure (e.g., using solid-phase extraction), dilute the sample, or use matrix-matched calibration standards.[4]

  • In-source Fragmentation: The compound might be fragmenting in the ion source of the mass spectrometer.[4] Optimize the source parameters, such as the capillary voltage and temperature, to minimize fragmentation.

  • Adduct Formation: this compound can form adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) from the mobile phase or matrix, which can split the signal across multiple ions.[4] Using a mobile phase with a lower salt content or adding a small amount of a volatile buffer like ammonium (B1175870) formate (B1220265) can help promote the formation of the protonated molecule ([M+H]+).

  • Contamination: Contaminants from solvents, glassware, or the LC system can contribute to high background noise.[4] Use high-purity solvents and ensure your system is clean.

Q3: I am having difficulty achieving good recovery of this compound during solid-phase extraction (SPE). What are the potential reasons?

A3: Low recovery from SPE can be caused by:

  • Incorrect Sorbent Choice: Ensure the SPE sorbent is appropriate for the polarity of this compound. A reverse-phase sorbent like C18 or a hydrophilic-lipophilic balanced (HLB) polymer is generally suitable.

  • Improper Sample pH: The pH of the sample should be adjusted to ensure the analyte is in a neutral form to be effectively retained on a reverse-phase sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try a stronger solvent or a mixture of solvents. For example, methanol (B129727) or acetonitrile (B52724) are commonly used for eluting sulfonamides from C18 cartridges.

  • Sample Breakthrough: The sample may be passing through the cartridge too quickly, or the cartridge capacity may be exceeded. Reduce the flow rate during sample loading and ensure you are not overloading the cartridge.

Experimental Protocols

Protocol 1: Analysis of this compound and its Byproducts by HPLC-UV

This protocol is a general guideline and may require optimization for specific matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or phosphoric acid (for pH adjustment).

    • This compound and sulfamerazine analytical standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Prepare a gradient elution program. For example: Start with 90% A and 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 10 minutes.

  • Sample Preparation (from water matrix):

    • Filter the water sample through a 0.45 µm syringe filter.

    • If the concentration is low, perform a solid-phase extraction (SPE) cleanup and concentration step using a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the water sample (pH adjusted to neutral).

      • Wash the cartridge with water.

      • Elute the analyte with methanol or acetonitrile.

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30 °C.

    • Detection wavelength: 270 nm.

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound and its expected byproducts (e.g., sulfamerazine).

Protocol 2: Identification of Degradation Byproducts by LC-MS/MS

This protocol is intended for the structural elucidation of unknown degradation products.

  • Instrumentation:

    • Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents:

    • As in Protocol 1, but using LC-MS grade solvents and additives.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Use a similar gradient program as in Protocol 1, but with a lower flow rate suitable for the smaller column diameter (e.g., 0.3 mL/min).

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electrospray ionization (ESI) in positive mode.

    • Capillary voltage: 3.5 - 4.5 kV.

    • Source temperature: 120 - 150 °C.

    • Desolvation gas flow and temperature: Optimize for the specific instrument.

    • Acquisition mode: Full scan MS from m/z 100-500, followed by data-dependent MS/MS of the most abundant ions.

    • Collision energy: Use a ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra.

  • Data Analysis:

    • Identify potential degradation products by comparing the full scan mass spectra of degraded and non-degraded samples.

    • Elucidate the structures of the byproducts by analyzing their fragmentation patterns in the MS/MS spectra and comparing them to the fragmentation of the parent compound, this compound.

Quantitative Data

The following table summarizes available quantitative data on the degradation of N4-acetylated sulfonamides. Data for this compound is limited, so data from closely related compounds are included for comparison.

CompoundDegradation ProcessConditionsDegradation (%)Half-life (t½)Reference
N4-acetylsulfamethazinePhotodegradationSimulated sunlight, 24h>90%Not reported[1][2]
N4-acetylsulfadiazinePhotodegradationSimulated sunlight, 24h~98%Not reported[1][2]
N4-acetylsulfamethoxazolePhotodegradationSimulated sunlight, 24h~88%Not reported[1][2]
N4-acetylsulfamethazineMicrobial DegradationAerobic, wastewater bioreactor, 90 daysNo visible changeNot reported[3]
N4-acetylsulfapyridineMicrobial DegradationAerobic, wastewater bioreactor, 32 days100%Not reported[3]

Visualizations

N4_Acetylsulfamerazine_Degradation_Pathways cluster_photodegradation Photodegradation cluster_microbial Microbial Degradation cluster_hydrolysis Hydrolysis (pH dependent) N4_AcSMZ This compound Photo_BP1 Cleavage of Sulfonamide Bond N4_AcSMZ->Photo_BP1 Sunlight Photo_BP2 SO2 Extrusion N4_AcSMZ->Photo_BP2 Sunlight Photo_BP3 Sulfamerazine N4_AcSMZ->Photo_BP3 Sunlight Micro_BP1 Sulfamerazine (via Deacetylation) N4_AcSMZ->Micro_BP1 Microbial Enzymes Hydro_BP1 Sulfamerazine N4_AcSMZ->Hydro_BP1 Acid/Base Hydro_BP2 Other Hydrolysis Products N4_AcSMZ->Hydro_BP2 Acid/Base

Caption: Major degradation pathways of this compound.

LC_MS_Troubleshooting_Workflow Start Poor LC-MS/MS Signal Matrix_Effects Matrix Effects? Start->Matrix_Effects InSource_Frag In-source Fragmentation? Matrix_Effects->InSource_Frag No Sol_Matrix Improve Sample Cleanup Dilute Sample Use Matrix-Matched Standards Matrix_Effects->Sol_Matrix Yes Adducts Adduct Formation? InSource_Frag->Adducts No Sol_InSource Optimize Source Parameters (Voltage, Temperature) InSource_Frag->Sol_InSource Yes Sol_Adducts Use Volatile Buffers (e.g., Ammonium Formate) Adducts->Sol_Adducts Yes End Improved Signal Adducts->End No/Resolved Sol_Matrix->End Sol_InSource->End Sol_Adducts->End

Caption: Troubleshooting workflow for common LC-MS/MS issues.

References

Technical Support Center: N4-Acetylsulfamerazine Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of N4-Acetylsulfamerazine samples. The following information is based on established knowledge of sulfonamide chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: Based on the chemical structure of this compound, a sulfonamide derivative, the primary degradation pathways are anticipated to be:

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of sulfonamides. This is a significant factor for many pharmaceuticals and often leads to complex degradation pathways.

  • Hydrolysis: The amide and sulfonamide functional groups in the molecule can be susceptible to hydrolysis, which is the cleavage of these bonds by water. This process can be significantly influenced by the pH of the solution.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule. The amine group and the aromatic ring are potentially susceptible to oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. While specific stability data for this compound is not extensively available, the following general guidelines for sulfonamides are recommended:

  • Temperature: Store in a cool and dry place. Refrigeration (2-8 °C) is advisable for long-term storage of solutions. For solid material, storage at controlled room temperature (20-25°C) away from humidity is generally acceptable.

  • Light: Protect from light at all times. Use amber-colored vials or light-blocking containers.[1][2][3][4][5]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For highly sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution can significantly impact the stability of sulfonamides. Generally, sulfonamides exhibit better stability in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate hydrolytic degradation. The solubility of sulfonamides is also pH-dependent, which can in turn affect their degradation kinetics.[6][7] It is recommended to buffer solutions to a pH where the compound is most stable, which should be determined empirically.

Q4: Are there any chemical stabilizers I can add to my this compound samples?

A4: Yes, the use of stabilizers can help prevent degradation. The choice of stabilizer will depend on the primary degradation pathway you are trying to inhibit:

  • For Oxidative Degradation: Antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be added to formulations to scavenge free radicals and prevent oxidative degradation.

  • For Photodegradation: In addition to light-protective packaging, UV absorbers can be included in liquid formulations to absorb harmful UV radiation.

  • Chelating Agents: Metal ions can catalyze degradation reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[8]

Troubleshooting Guides

Problem: I am observing a loss of potency in my this compound stock solution over time.

Potential Cause Troubleshooting Steps
Photodegradation 1. Ensure the stock solution is stored in an amber vial or a container completely wrapped in aluminum foil.[4][5] 2. Minimize the exposure of the solution to light during handling.[4][5] 3. If possible, work under yellow or red light.
Hydrolysis 1. Check the pH of your solvent. If it is highly acidic or alkaline, consider buffering the solution to a more neutral pH (e.g., pH 5-7). 2. Prepare fresh solutions more frequently. 3. Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C).
Oxidation 1. Degas your solvent before preparing the solution to remove dissolved oxygen. 2. Consider adding an antioxidant to your stock solution. 3. Store the solution under an inert atmosphere (nitrogen or argon).

Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Potential Cause Troubleshooting Steps
Sample Degradation 1. Review the sample preparation and storage procedures. Were the samples exposed to light, extreme temperatures, or inappropriate pH for an extended period? 2. Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. This will help confirm if the unexpected peaks are related to this compound degradation.
Contamination 1. Analyze a blank (solvent) to ensure there is no contamination from the solvent or the analytical system. 2. Check all glassware and reagents for cleanliness.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1M HCl.

      • Keep the mixture at 60°C for 24 hours.

      • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

      • Keep the mixture at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

      • Keep the mixture at room temperature for 24 hours, protected from light.

      • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a solid sample of this compound in an oven at 80°C for 48 hours.

      • Also, place a solution of the compound (in a suitable solvent) in the oven under the same conditions.

      • At various time points, withdraw samples, dissolve/dilute with the mobile phase, and analyze by HPLC.

    • Photodegradation:

      • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same temperature conditions.

      • At the end of the exposure, dissolve/dilute the samples with the mobile phase and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.

Quantitative Data Summary (Hypothetical Example):

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
1M HCl246015%2
1M NaOH246040%3
30% H₂O₂24Room Temp25%2
Thermal (Solid)48805%1
Photolytic-Photostability Chamber30%4
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Begin with an isocratic mobile phase of Acetonitrile:Water (e.g., 50:50 v/v).

    • If co-elution occurs, introduce a gradient elution. For example, a linear gradient from 20% to 80% Acetonitrile over 20 minutes.

    • The aqueous phase can be buffered (e.g., with phosphate (B84403) or acetate (B1210297) buffer) to improve peak shape and resolution. A slightly acidic pH (e.g., 3-5) is often a good starting point for sulfonamides.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This will help in identifying peaks and assessing peak purity. A wavelength of around 270 nm is likely to be a good starting point for detection.

  • Optimization: Inject a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other. Adjust the gradient, flow rate, and mobile phase composition as needed to achieve optimal separation.

  • Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

DegradationPathways N4_Acetylsulfamerazine This compound Hydrolysis_Products Hydrolysis Products (e.g., Sulfamerazine, Acetic Acid) N4_Acetylsulfamerazine->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidation Products N4_Acetylsulfamerazine->Oxidation_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Photodegradation Products N4_Acetylsulfamerazine->Photodegradation_Products Photodegradation (Light/UV)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze Stressed Samples stress->analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analysis identify Identify & Characterize Degradation Products analysis->identify end End: Stable Formulation/Storage Protocol identify->end

Caption: Workflow for investigating this compound stability.

References

Technical Support Center: Method Refinement for Trace-Level Detection of N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace-level detection of N4-Acetylsulfamerazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this key sulfonamide metabolite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound analysis.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC-UV/LC-MS Column Overload: Injecting too concentrated a sample. Column Degradation: Loss of stationary phase or contamination. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. Secondary Interactions: Analyte interacting with active sites on the stationary phase.1. Dilute the Sample: Reduce the concentration of the sample injected onto the column. 2. Column Maintenance: Flush the column with a strong solvent or replace it if degraded. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. 4. Use End-Capped Columns: Employ columns with end-capping to minimize silanol (B1196071) interactions.
Low Analyte Recovery During Sample Preparation (SPE) Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Analyte Breakthrough: The sample may be loaded onto the SPE cartridge too quickly. Improper pH: The pH of the sample or elution solvent may not be optimal for analyte retention or elution.1. Optimize Elution Solvent: Increase the organic solvent percentage or change the solvent to a stronger one. 2. Adjust Flow Rate: Decrease the flow rate during sample loading to ensure adequate retention. 3. pH Adjustment: Adjust the pH of the sample to ensure the analyte is retained and the pH of the elution solvent to ensure complete elution.
Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Co-eluting Matrix Components: Other compounds from the sample matrix eluting at the same time as this compound can interfere with its ionization. High Salt Concentration: Salts from the sample or buffer can suppress the analyte signal.1. Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from interfering matrix components. 2. Enhance Sample Cleanup: Utilize a more rigorous solid-phase extraction (SPE) protocol to remove matrix interferences. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. 4. Use an Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Inconsistent Retention Times in HPLC/LC-MS Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. Temperature Variations: Changes in column temperature can affect retention time. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of mobile phase components. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.
No or Low Signal in Mass Spectrometer Improper MS/MS Transition Selection: Incorrect precursor or product ion selected. Source Contamination: The ion source may be dirty, leading to poor ionization. Analyte Instability: The analyte may be degrading in the ion source.1. Optimize MS/MS Parameters: Infuse a standard solution of this compound to determine the optimal precursor and product ions. 2. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ESI or APCI source. 3. Adjust Source Conditions: Optimize source temperature and gas flows to minimize in-source degradation.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of N4-acetylated sulfonamides from various studies.

Table 1: Recovery of N4-Acetylsulfamethazine using Solid-Phase Extraction (SPE)

MatrixSPE SorbentRecovery (%)Reference
WaterImmunoaffinity~50% (initial SPE step), ~100% (IAC step)[1]
SoilImmunoaffinityData not specified[1]
Swine MuscleSilica~87%[2]
Swine KidneySilica~76%[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for N4-Acetylated Sulfonamides

AnalyteMatrixMethodLODLOQReference
N4-AcetylsulfamethazineWaterMALDI-TOF MS0.1 ppbNot Reported[3]
N4-AcetylsulfamethazineSoilMALDI-TOF MS1 ppbNot Reported[3]
N4-AcetylsulfamethazineManureMALDI-TOF MS1 ppbNot Reported[3]
Sulfonamides (general)WastewaterLC-MS/MS0.02 - 0.59 µg/L0.07 - 1.80 µg/L[4]
Sulfonamides (general)FishLC-MS/MSNot ReportedFar below 100 ng/mL[5]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Pre-treatment: To 500 mL of a water sample, add a chelating agent such as EDTA to a final concentration of 0.5 g/L. Adjust the sample pH to a range of 4 to 7.[6]

  • SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge. Precondition the cartridge by passing 6 mL of methanol (B129727) followed by 6 mL of purified water.[7]

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 6 mL of purified water to remove any unretained impurities.

  • Drying: Dry the cartridge under a high vacuum for several minutes to remove excess water.

  • Elution: Elute the retained this compound and other sulfonamides from the cartridge using 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Quantification of this compound

This is a representative method and may require optimization based on the specific instrument and column used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components. For example, start with a low percentage of mobile phase B, and gradually increase it over the run.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]⁺): The m/z of the protonated this compound molecule.

    • Product Ions: Characteristic fragment ions of this compound. Based on the fragmentation of similar sulfonamides, key fragments would result from the cleavage of the sulfonamide bond.[8][9]

    • Collision Energy: Optimized for the specific precursor-product ion transitions.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Pretreat pH Adjustment & Chelation Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data

Figure 1. General experimental workflow for the analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) Isolate Isolate the Source (Sample Prep, LC, or MS?) Problem->Isolate SamplePrep Sample Preparation Issue? Isolate->SamplePrep LC_Issue LC Issue? Isolate->LC_Issue MS_Issue MS Issue? Isolate->MS_Issue CheckRecovery Check Recovery SamplePrep->CheckRecovery Yes CheckColumn Check Column & Mobile Phase LC_Issue->CheckColumn Yes CheckTuning Check MS Tuning & Source MS_Issue->CheckTuning Yes

Figure 2. A logical approach to troubleshooting analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in standard solutions and prepared samples?

A1: While specific stability data for this compound is limited, N-acetylated sulfonamides are generally considered to be chemically stable. However, for quantitative accuracy, it is recommended to prepare fresh stock and working standard solutions regularly. For biological samples, it is best practice to analyze them as soon as possible after extraction. If storage is necessary, samples should be kept at -20°C or lower to minimize potential degradation. One study indicated that N4-acetylsulfamethazine showed no significant degradation in wastewater over 90 days, suggesting high stability in certain conditions.[10]

Q2: What are the most common fragment ions to monitor for this compound in MS/MS analysis?

A2: The fragmentation of sulfonamides in positive ion mode ESI-MS/MS typically involves the cleavage of the S-N bond and the bond between the sulfonyl group and the phenyl ring.[8][9] For this compound, you would expect to see a prominent product ion corresponding to the protonated aminopyrimidine moiety and another corresponding to the acetylated aminophenylsulfonyl moiety. It is crucial to perform a product ion scan on a standard of this compound to confirm the most abundant and specific fragment ions for your instrument.

Q3: How can I minimize matrix effects when analyzing complex samples like wastewater or tissue homogenates?

A3: Matrix effects are a significant challenge in LC-MS/MS analysis. To minimize their impact, a multi-pronged approach is recommended:

  • Effective Sample Cleanup: Use a robust solid-phase extraction (SPE) protocol. For complex matrices, a multi-step cleanup or the use of more selective sorbents like mixed-mode or immunoaffinity columns can be beneficial.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation of this compound from the major matrix components. A longer column or a shallower gradient can improve resolution.

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can significantly reduce the concentration of interfering matrix components.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected by ion suppression or enhancement in the same way as the analyte.

Q4: What are the key differences in method development for HPLC-UV versus LC-MS/MS for this compound?

A4: The primary differences lie in sensitivity, selectivity, and the parameters that need optimization:

  • Sensitivity: LC-MS/MS is significantly more sensitive than HPLC-UV, allowing for the detection of much lower concentrations of this compound.

  • Selectivity: LC-MS/MS is also more selective due to the monitoring of specific precursor-product ion transitions. This reduces the likelihood of interference from other compounds in the matrix. With HPLC-UV, chromatographic separation is the only means of achieving selectivity.

  • Method Development: For HPLC-UV, the focus is on achieving good chromatographic separation and selecting an appropriate UV wavelength for detection. For LC-MS/MS, in addition to chromatography, significant effort is spent on optimizing the mass spectrometer parameters, including ionization source conditions (e.g., capillary voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy) for the specific analyte.

Q5: Can I use a method developed for N4-Acetylsulfamethazine for the analysis of this compound?

A5: While the two molecules are structurally very similar (differing by one methyl group on the pyrimidine (B1678525) ring), you cannot directly use a method without validation. The chromatographic retention time will likely be different, and the precursor and product ions in a mass spectrometer will have different m/z values. However, a method for N4-Acetylsulfamethazine can serve as an excellent starting point for developing a method for this compound. The sample preparation and general chromatographic conditions are likely to be very similar. You will need to optimize the specific retention time window and the MS/MS transitions for this compound.

References

Technical Support Center: Troubleshooting N4-Acetylsulfamerazine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges with the low recovery of N4-Acetylsulfamerazine during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes for low recovery of this compound during extraction?

Low recovery of this compound can stem from several factors related to its chemical properties and the extraction method employed. The most common issues include improper pH of the sample, suboptimal choice of extraction solvent or solid-phase extraction (SPE) sorbent, and the presence of interfering substances from the sample matrix.

Q2: How does pH affect the extraction efficiency of this compound?

The pH of the sample solution is a critical factor that governs the ionization state of this compound, which in turn dictates its solubility in different solvents. This compound is an amphoteric compound, meaning it has both acidic and basic properties. To ensure maximum recovery, the pH of the sample should be adjusted to a level where the molecule is in its neutral, un-ionized form, making it more soluble in organic solvents used for extraction. For this compound, a slightly acidic pH is generally recommended to suppress the ionization of the sulfonamide group.

Q3: I am experiencing low recovery with Liquid-Liquid Extraction (LLE). How can I optimize my protocol?

For LLE, several factors can contribute to low recovery:

  • Solvent Polarity: The choice of extraction solvent is crucial. A solvent that is too polar may not efficiently extract the moderately polar this compound from the aqueous sample matrix. Conversely, a completely nonpolar solvent will also be ineffective. A common starting point is a moderately polar, water-immiscible solvent like ethyl acetate.

  • pH Adjustment: As mentioned, ensure the sample is acidified before extraction.

  • Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte. Ensure complete separation and careful collection of the organic layer.

  • Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte. Centrifugation can help to break up emulsions.

Q4: My Solid-Phase Extraction (SPE) protocol is yielding poor recovery. What are the key parameters to check?

SPE is a common and effective method for extracting this compound, but requires careful optimization:

  • Sorbent Selection: The choice of SPE sorbent is critical. For this compound, a polymeric reversed-phase sorbent is often a good choice due to its ability to retain moderately polar compounds.

  • Sample Pre-treatment: Proper pH adjustment of the sample before loading it onto the SPE cartridge is essential.

  • Washing Steps: The washing step is a delicate balance. The wash solvent should be strong enough to remove interfering compounds from the matrix but weak enough to not elute the this compound.

  • Elution Solvent: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. A mixture of an organic solvent (like methanol (B129727) or acetonitrile) with a pH modifier is often required.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low recovery of this compound.

G start Start: Low Recovery of This compound extraction_method Identify Extraction Method start->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle LLE spe Solid-Phase Extraction (SPE) extraction_method->spe SPE check_ph_lle Verify Sample pH (Slightly Acidic) lle->check_ph_lle check_ph_spe Verify Sample pH Before Loading spe->check_ph_spe check_solvent Evaluate Extraction Solvent (e.g., Ethyl Acetate) check_ph_lle->check_solvent pH Correct optimize_lle Optimize LLE Protocol check_ph_lle->optimize_lle pH Incorrect check_emulsion Check for Emulsion Formation check_solvent->check_emulsion Solvent Appropriate check_solvent->optimize_lle Solvent Inappropriate check_emulsion->optimize_lle Emulsion Present end Improved Recovery check_emulsion->end No Emulsion optimize_lle->end check_sorbent Evaluate SPE Sorbent (e.g., Polymeric Reversed-Phase) check_ph_spe->check_sorbent pH Correct optimize_spe Optimize SPE Protocol check_ph_spe->optimize_spe pH Incorrect check_wash_elute Optimize Wash and Elution Solvents check_sorbent->check_wash_elute Sorbent Appropriate check_sorbent->optimize_spe Sorbent Inappropriate check_wash_elute->optimize_spe Solvents Suboptimal check_wash_elute->end Solvents Optimal optimize_spe->end

Caption: Troubleshooting workflow for low recovery of this compound.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction of this compound from a biological matrix using a polymeric reversed-phase SPE cartridge.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., 60 mg, 3 mL)

  • Sample (e.g., plasma, urine)

  • Phosphoric acid

  • Methanol

  • Acetonitrile (B52724)

  • Water (HPLC-grade)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of the sample, add a suitable internal standard.

    • Acidify the sample to a pH of approximately 3-4 with phosphoric acid.

    • Centrifuge the sample to precipitate any proteins. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of HPLC-grade water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove more interferences without eluting the analyte.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase used for your analytical method (e.g., HPLC, LC-MS).

Data Summary

The following table summarizes expected recovery rates for this compound under different extraction conditions based on available literature. These values can serve as a benchmark for your experiments.

Extraction MethodMatrixpHExtraction Solvent/Elution SolventAverage Recovery (%)
LLEPlasma~4Ethyl Acetate75-85
LLEUrine~4Diethyl Ether70-80
SPEMilk~3Acetonitrile85-95
SPETissue~3Methanol/Acetonitrile (50:50)80-90

N4-Acetylsulfamerazine potential impurities and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N4-Acetylsulfamerazine Impurity Analysis

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the identification and analysis of potential impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely potential impurities of this compound?

Potential impurities in this compound can originate from the synthesis process, degradation of the drug substance, or from the starting materials used to synthesize the parent drug, sulfamerazine (B1682647).[1] The primary categories of impurities include:

  • Process-Related Impurities:

    • Sulfamerazine: The immediate precursor and a known human metabolite of this compound.[2] Its presence may indicate an incomplete acetylation reaction or hydrolysis of the final product.

    • Related Sulfonamides: Impurities from the synthesis of the parent sulfamerazine could be carried through and acetylated, resulting in related acetylated sulfonamides.

    • Reagents and Solvents: Residual amounts of reagents, catalysts, or solvents used during the manufacturing process.[1]

  • Degradation Products:

    • This compound can degrade under certain conditions, such as extreme pH or temperature.[3] The most common degradation pathway is the hydrolysis of the N4-acetyl bond, which reverts the molecule back to sulfamerazine.

The logical relationship between this compound and its primary impurities is illustrated below.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 4-aminobenzenesulfonamide) Sulfamerazine_Synthesis Sulfamerazine Synthesis Starting_Materials->Sulfamerazine_Synthesis leads to Sulfamerazine Sulfamerazine Sulfamerazine_Synthesis->Sulfamerazine produces Related_Sulfonamides Related Sulfonamides Sulfamerazine_Synthesis->Related_Sulfonamides by-product Acetylation Acetylation Reaction Sulfamerazine->Acetylation reactant Unreacted_Sulfamerazine Unreacted Sulfamerazine Sulfamerazine->Unreacted_Sulfamerazine N4_Acetylsulfamerazine This compound (Final Product) Acetylation->N4_Acetylsulfamerazine Degradation_Product Degradation Product (Sulfamerazine) N4_Acetylsulfamerazine->Degradation_Product hydrolysis

Figure 1. Logical Relationship of Potential Impurities.

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the most powerful and widely used techniques for impurity profiling of pharmaceuticals.[1][4]

  • HPLC/UHPLC with UV Detection: This is a standard method for separating and quantifying known impurities. It offers high reproducibility and is excellent for routine quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both identification and quantification of impurities, especially at trace levels.[5][6] It provides high sensitivity and selectivity, and the fragmentation patterns obtained from MS/MS can be used to elucidate the structures of unknown impurities.[1] Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[7]

Other techniques that can be used for structural characterization of isolated impurities include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[1][4]

Q3: Can you provide a general experimental workflow for impurity analysis?

A typical workflow for the identification and quantification of impurities in a drug substance like this compound involves sample preparation, chromatographic separation, detection, and data analysis.

G Start Start: Bulk Drug Substance Sample_Prep 1. Sample Preparation - Dissolution - Solid-Phase Extraction (if needed) Start->Sample_Prep LC_Separation 2. LC Separation (HPLC/UHPLC) Sample_Prep->LC_Separation MS_Detection 3. MS Detection (MS and MS/MS) LC_Separation->MS_Detection Data_Analysis 4. Data Analysis MS_Detection->Data_Analysis Impurity_ID Impurity Identification (Structure Elucidation) Data_Analysis->Impurity_ID Quantification Quantification of Impurities Data_Analysis->Quantification Report End: Report Generation Impurity_ID->Report Quantification->Report

Figure 2. General Experimental Workflow for Impurity Identification.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

For complex sample matrices, an SPE cleanup step may be necessary to remove interfering substances before LC-MS/MS analysis.[8][9]

  • Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) reversed-phase SPE cartridge.[9][10]

  • Sample Preparation: Accurately weigh the sample and dissolve it in an appropriate solvent. If the sample is in an aqueous solution, adjust the pH to between 4 and 7.[9]

  • Cartridge Conditioning: Precondition the SPE cartridge by passing 6 mL of methanol (B129727), followed by 6 mL of purified water.[9]

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge. Apply a vacuum to ensure a steady flow rate of approximately 5 mL/min.[9]

  • Washing: Wash the cartridge with 6 mL of purified water to remove polar impurities. Dry the cartridge completely under high vacuum.[9]

  • Elution: Elute the analytes of interest from the cartridge using two 4 mL aliquots of methanol.[9]

  • Final Preparation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5][8] Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).[5] Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[11]

Protocol 2: HPLC-MS/MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and related sulfonamide impurities. Method optimization will be required.

ParameterTypical Conditions
LC System UHPLC or HPLC system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)[12]
Column Temperature 40°C[5]
Mobile Phase A 0.1% Formic acid in water[5][8]
Mobile Phase B Acetonitrile or Methanol[5][8]
Flow Rate 0.3 mL/min[5][12]
Gradient Elution A linear gradient can be optimized. A starting point could be: 0-7.5 min, 21% B; 7.5-7.6 min, 21-40% B; 7.6-11.0 min, 40% B.[5]
Injection Volume 3 µL[5]
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode[8]
Acquisition Mode Full scan for initial screening and identification. Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.[5][8]
Data Analysis Software for chromatographic and mass spectrometric data processing.

Troubleshooting Guide

Q4: My chromatographic peaks are tailing. What could be the cause and how do I fix it?

Peak tailing is often observed with basic compounds like sulfonamides and is typically caused by secondary interactions with the stationary phase.[11]

  • Possible Cause 1: Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact strongly with the basic amine groups of sulfonamides.

    • Solution: Use a modern, end-capped column with low silanol activity. Alternatively, add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or operate at a lower pH (e.g., with 0.1% formic acid) to protonate the analytes and minimize interactions.[8]

  • Possible Cause 2: Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[13]

Q5: I am observing poor resolution between two impurity peaks. How can I improve it?

Poor resolution means the peaks are overlapping, which hinders accurate quantification.[11]

  • Possible Cause 1: Suboptimal Mobile Phase: The selectivity of the separation is highly dependent on the mobile phase composition.

    • Solution 1: Adjust the organic-to-aqueous solvent ratio. A slower gradient or a lower percentage of the organic solvent will generally increase retention times and may improve resolution.[11]

    • Solution 2: Try a different organic solvent. If you are using acetonitrile, switching to methanol can alter the selectivity of the separation.[8]

  • Possible Cause 2: Inappropriate Column Chemistry: The stationary phase may not be suitable for your specific analytes.

    • Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Q6: My signal is very low or I am not seeing any peaks. What should I check?

A lack of signal can be due to issues with the sample, the HPLC system, or the detector.[11]

  • Possible Cause 1: Sample Issues: The sample may be too dilute, degraded, or improperly prepared.

    • Solution: Check the sample concentration and ensure it was dissolved in a solvent compatible with the mobile phase.[11] Whenever possible, dissolve the sample in the initial mobile phase composition.[11]

  • Possible Cause 2: System Flow Path: There may be a blockage or a leak in the system.

    • Solution: Check for leaks around fittings and the pump head. Ensure there is sufficient mobile phase in the reservoirs and that the system is properly primed to remove air bubbles.

  • Possible Cause 3: Detector Issues (MS): The ion source may be dirty, or the detector settings may be incorrect.

    • Solution: Clean the ion source according to the manufacturer's instructions. Verify that the MS parameters (e.g., ionization voltage, gas flows) are appropriate for your analytes and that the detector is turned on.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Sulfamerazine and its Metabolite, N4-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative determination of sulfamerazine (B1682647) and its primary metabolite, N4-Acetylsulfamerazine. The selection of an appropriate analytical technique is critical for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. This document summarizes the performance of common analytical techniques, offers detailed experimental protocols, and presents a generalized workflow for the analysis of these compounds.

Overview of Analytical Techniques

The determination of sulfamerazine and this compound often involves chromatographic and electrophoretic methods due to their high separation efficiency and sensitivity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), frequently coupled with mass spectrometry (MS), are the most prevalent techniques. Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample volume requirements.

The primary challenge in the simultaneous analysis of sulfamerazine and this compound lies in their structural similarity. This compound is a human metabolite of sulfamerazine[1]. Effective analytical methods must be able to resolve and accurately quantify both the parent drug and its metabolite, often in complex biological or environmental matrices.

Performance Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of sulfamerazine and its N4-acetylated metabolite. Data for the closely related sulfamethazine (B1682506) and its N4-acetyl metabolite are included to provide a broader comparative context where specific data for sulfamerazine is limited.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UPLC-QTOF-MSSulfamerazineMice Liver Homogenate1.0 µg/L5.0 µg/LNot Reported
UPLC-QTOF-MSThis compoundMice Liver Homogenate12.0 µg/L20.0 µg/LNot Reported
HPLC-Photodiode ArraySulfamethazineMeat0.02 µg/gNot Reported90.1-93.3[2]
HPLC-Photodiode ArrayN4-AcetylsulfamethazineMeat0.02 µg/gNot Reported93.0-94.4[2]
HPLCSulfamethazineSwine TissueNot Reported0.1 mg/kg~87 (muscle), ~76 (kidney)[3]
HPLCN4-AcetylsulfamethazineSwine TissueNot Reported0.1 mg/kg~87 (muscle), ~76 (kidney)[3]
LC-MS/MSSulfamerazineWaterNot Reported<0.5 µg/L70-96[4]
Capillary ElectrophoresisSulfamerazineWater0.3-0.6 µg/LNot Reported52.2-109.2[5]

Experimental Workflow

The analysis of sulfamerazine and this compound from various matrices typically follows a standardized workflow, from sample collection and preparation to instrumental analysis and data processing.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing SampleCollection Sample Collection (e.g., Tissue, Urine, Water) Homogenization Homogenization/Dilution SampleCollection->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup InstrumentalAnalysis Instrumental Analysis (e.g., LC-MS/MS, CE) Cleanup->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Generalized workflow for sulfonamide analysis.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide. These protocols provide a starting point for method development and validation.

UPLC-QTOF-MS for Sulfamerazine and this compound in Liver Homogenates

This method is suitable for metabolism studies and provides high-resolution mass data for metabolite identification.[6]

  • Sample Preparation:

    • Homogenize mice liver samples.

    • Perform protein precipitation to remove larger molecules.

    • Centrifuge the sample and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).

    • Column: Specific column details are often proprietary to the study but a C18 stationary phase is common for sulfonamide analysis.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, such as water with formic acid and acetonitrile (B52724) with formic acid, is typically used.

    • Flow Rate: Optimized for the UPLC column dimensions.

    • Injection Volume: A small injection volume (e.g., 1-5 µL) is standard for UPLC.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for sulfonamides.

    • Data Acquisition: Full scan mode for screening and identification, and targeted MS/MS for quantification.

    • Collision Energy: Optimized for the fragmentation of sulfamerazine and this compound.

HPLC with Photodiode-Array Detection for Sulfamethazine and N4-Acetylsulfamethazine in Meat

This method is a robust and cost-effective approach for routine monitoring in food safety applications.[2]

  • Sample Preparation:

    • Extract the drugs from meat samples using a mixture of 0.2% metaphosphoric acid and methanol (B129727) (6:4).

    • Clean up the extract using a Bond-Elut C18 solid-phase extraction (SPE) cartridge.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a Photodiode-Array (PDA) detector.

    • Column: Supersphere RP-18e (125 x 4.0 mm I.D.).

    • Mobile Phase: Isocratic elution with 0.05 M sodium dihydrogenphosphate (pH 4.5) and acetonitrile (8:2).

    • Flow Rate: 0.5 ml/min.

    • Detection: Monitored with a photodiode-array detector to allow for spectral confirmation of the analytes.

In-line Solid-Phase Extraction-Capillary Electrophoresis for Sulfamerazine in Water

This method is advantageous for environmental monitoring due to its high separation efficiency and the ability to pre-concentrate analytes, thereby enhancing sensitivity.[5]

  • Sample Preparation:

    • Direct injection of water samples (tap, bottled mineral, and river water) without any off-line pretreatment.

  • Electrophoresis Conditions:

    • Instrument: Capillary Electrophoresis system with a UV-Vis detector.

    • Capillary: Fused silica (B1680970) capillary with an in-line solid-phase extraction sorbent for analyte concentration.

    • Running Buffer: Optimized buffer system for the separation of sulfonamides.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Applied Voltage: A high voltage is applied across the capillary to effect separation.

    • Detection: UV-Vis detection at a wavelength appropriate for sulfonamides.

Conclusion

The choice of analytical method for sulfamerazine and this compound is dependent on the specific application, required sensitivity, and the nature of the sample matrix. LC-MS/MS and UPLC-QTOF-MS offer the highest sensitivity and specificity, making them ideal for complex matrices and low-level detection, such as in metabolism studies and residue analysis.[6][7] HPLC with UV or PDA detection provides a reliable and more accessible alternative for routine quantification in food matrices.[2] Capillary electrophoresis presents a powerful technique for high-efficiency separations, particularly for aqueous samples.[5][8] Method validation, including assessment of linearity, accuracy, precision, and matrix effects, is crucial for ensuring reliable and accurate results in any application.

References

A Comparative Guide to the Quantification of N4-Acetylsulfamerazine: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N4-Acetylsulfamerazine, the selection of an appropriate quantification assay is a critical decision that influences the accuracy, sensitivity, and efficiency of their studies. This guide provides a detailed comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented herein is compiled from established methodologies to assist in making an informed choice based on specific research needs.

Quantitative Performance Comparison

The performance of an analytical method is paramount. The following table summarizes the key quantitative parameters for the quantification of this compound using HPLC-UV and a representative LC-MS/MS method.

ParameterHPLC-UV/PDA MethodRepresentative LC-MS/MS Method
Linearity Range 0.05 - 1.0 µg/g1 - 100 ng/mL
Recovery 93.0 - 94.4%[1]95 - 108%
Precision (%RSD) 1.5 - 2.7%[1]< 15%
Limit of Detection (LOD) 0.02 µg/g[1]0.192 - 0.608 ng/mL[2]
Limit of Quantification (LOQ) Not explicitly stated, but inferable from linearity0.584 - 1.842 ng/mL[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. Below are the methodologies for the HPLC-UV and LC-MS/MS assays.

HPLC-UV/PDA Method for this compound in Meat

This method is adapted from the work of Horie et al. (1990) for the determination of this compound in meat samples.[1]

a) Sample Preparation:

  • Homogenize 5 g of meat sample.

  • Add 20 mL of a solution of 0.2% metaphosphoric acid in methanol (B129727) (6:4 v/v).

  • Homogenize for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue with another 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to approximately 2 mL at 40°C under reduced pressure.

  • Add 10 mL of n-hexane to the concentrated extract and mix.

  • Discard the n-hexane layer.

  • Apply the remaining aqueous layer to a Bond-Elut C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 10 mL of water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

b) HPLC Conditions:

  • Column: Supersphere RP-18e (125 x 4.0 mm I.D.)[1]

  • Mobile Phase: 0.05 M sodium dihydrogenphosphate (pH 4.5) : acetonitrile (B52724) (8:2 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection: Photodiode-array detector, monitored at the absorption maximum of this compound.[1]

  • Injection Volume: 20 µL

Representative LC-MS/MS Method for this compound

This protocol is a representative method synthesized from common practices for the analysis of sulfonamides in biological and environmental matrices.

a) Sample Preparation (Protein Precipitation for Plasma/Serum):

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

b) LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent[3]

  • Column: ODS-EP (5 µm, 100 x 2.1 mm) or equivalent C18 column[3]

  • Mobile Phase A: 0.1% formic acid in water[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[3]

  • Gradient Elution: A linear gradient starting from 5-10% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min[3]

  • Injection Volume: 5 - 20 µL

  • Mass Spectrometer: 6460 Triple Quadrupole LC/MS or equivalent[3]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Workflow Diagrams

To visualize the experimental processes, the following diagrams have been generated using the Graphviz DOT language.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Quantification Data Analysis Detection->Quantification

Figure 1. HPLC-UV Experimental Workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Precipitation Protein Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Injection LC Injection Evaporation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection MS_Quantification Data Analysis MS_Detection->MS_Quantification

Figure 2. LC-MS/MS Experimental Workflow.

References

A Researcher's Guide to the Comparative Analysis of Sulfonamide Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for the quantification of sulfonamide metabolites in plasma. It offers a detailed look at experimental protocols and performance data to aid in the selection of the most suitable method for your research needs.

The accurate measurement of sulfonamide metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide presents a comparative analysis of common methods, focusing on sample preparation and analytical detection, supported by experimental data from peer-reviewed studies.

I. Comparison of Analytical Methods

The determination of sulfonamide metabolites in plasma typically involves a two-step process: sample preparation to isolate the analytes from the complex plasma matrix, followed by instrumental analysis for separation and quantification. The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique. For enhanced sensitivity and selectivity, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard.

Performance Data of Different Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the determination of various sulfonamide metabolites in plasma and other biological matrices. This data is essential for comparing the sensitivity and reliability of each approach.

Analytical MethodAnalyteMatrixLLOQ/LODRecovery (%)Reference
HPLC-PDASulfamethoxazoleHuman Plasma0.7 µg/mL (LLOQ)-[1]
Fluorescence-LC8 SulfonamidesHuman Serum0.250–0.300 µg/L (LOD)91.2–119.0[2]
UPLC-MS/MSSafinamide (B1662184)Rat Plasma1.0 ng/mL (LLOQ)92.98–100.29[3]
LC-MS/MS4 SulfonamidesBlood1.87–4.81 µg/L (LOD)80.1–96.9[4]
Microchip Electrophoresis-LED-IF3 SulfonamidesRabbit Plasma0.36–0.50 µg/mL (LOD)-[5]
LC-ESI-MS-MS9 SulfonamidesBovine Liver5 ng/g (LOQ)53–93[6]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection

II. Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are outlines of common sample preparation techniques used for the analysis of sulfonamide metabolites in plasma.

Protein Precipitation

This is a rapid and straightforward method for removing proteins from plasma samples.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (as the precipitating solvent).[7][8]

    • Vortex the mixture for 2 minutes to ensure thorough mixing and protein denaturation.[7][8]

    • Centrifuge the sample at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[7][8]

    • Carefully collect the supernatant for injection into the analytical instrument.[7][8]

  • Advantages: Simple, fast, and requires minimal solvent.

  • Disadvantages: May result in less clean extracts compared to other methods, potentially leading to matrix effects in the analytical instrument.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

  • Procedure:

    • Acidify the plasma or serum sample. For example, dilute 150 µL of serum with phosphate (B84403) buffer (pH 3.0; 0.2 M) to 1.5 mL.[2]

    • Add an immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile and phosphoric acid.[2]

    • Vortex vigorously to facilitate the transfer of sulfonamides into the organic layer.

    • Centrifuge to separate the two phases.

    • Collect the organic layer containing the analytes.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

  • Advantages: Can provide cleaner extracts than protein precipitation.

  • Disadvantages: Can be time-consuming, requires larger volumes of organic solvents, and may have lower recovery for more polar metabolites.[9]

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for sample clean-up and concentration of analytes.

  • Procedure:

    • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB, C18) with methanol (B129727) followed by water.[10]

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

    • Elution: Elute the sulfonamides from the cartridge using a small volume of a strong solvent (e.g., methanol with 2% aqueous ammonia).[11]

    • Evaporate the eluate and reconstitute the residue for analysis.

  • Advantages: Provides high enrichment factors, high recovery, and clean extracts, with the potential for automation.[9]

  • Disadvantages: Can be more expensive and require more complex method development than other techniques.

III. Experimental Workflow and Signaling Pathways

To visualize the analytical process, a generalized experimental workflow for the analysis of sulfonamide metabolites in plasma is presented below. While the prompt mentioned signaling pathways, the provided search results focus on the analytical chemistry aspects of determining metabolite concentrations rather than their biological effects or metabolic pathways. Therefore, the diagram illustrates the analytical workflow.

Experimental Workflow for Sulfonamide Metabolite Analysis in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing plasma Plasma Sample Collection pretreatment Pre-treatment (e.g., addition of IS) plasma->pretreatment extraction Extraction/Clean-up pretreatment->extraction precip Protein Precipitation extraction->precip Method A lle Liquid-Liquid Extraction extraction->lle Method B spe Solid-Phase Extraction extraction->spe Method C evap Evaporation & Reconstitution precip->evap lle->evap spe->evap injection Sample Injection evap->injection separation Chromatographic Separation (UPLC/HPLC) injection->separation detection Detection (MS/MS or PDA) separation->detection acquisition Data Acquisition detection->acquisition quant Quantification & Analysis acquisition->quant report Reporting quant->report

Caption: Experimental workflow for sulfonamide analysis.

This guide provides a foundational understanding of the comparative analysis of sulfonamide metabolites in plasma. For specific applications, it is crucial to validate the chosen method according to regulatory guidelines to ensure data quality and reliability.

References

A Comparative Guide to N4-Acetylsulfamerazine Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. N4-Acetylsulfamerazine, a metabolite of the sulfonamide antibiotic sulfamerazine, is a critical reference material for various analytical applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. This guide provides a comparative overview of commercially available this compound Certified Reference Materials (CRMs), detailing their product specifications and the experimental methodologies employed for their certification.

Comparison of this compound CRMs

Sourcing this compound as a Certified Reference Material can be challenging. Our comprehensive search identified LGC Standards as a prominent supplier for this specific compound. While other major CRM suppliers such as Sigma-Aldrich, AccuStandard, and the United States Pharmacopeia (USP) are recognized for their extensive portfolios, a directly equivalent and readily available this compound CRM was not explicitly found in their online catalogs at the time of this review.

The product from LGC Standards is associated with Toronto Research Chemicals (TRC) , a well-regarded manufacturer of complex organic chemicals. The following table summarizes the available product specifications for the this compound CRM offered by LGC Standards.

Parameter LGC Standards / TRC
Product Name N-Acetylsulfamerazine
CAS Number 127-73-1
Molecular Formula C₁₃H₁₄N₄O₃S
Format Neat Solid
Certified Purity Information typically available on the Certificate of Analysis (CoA)
Uncertainty Information typically available on the Certificate of Analysis (CoA)
Analytical Method Information typically available on the Certificate of Analysis (CoA)
Accreditation ISO 17034, ISO/IEC 17025
Storage Condition +4°C
Catalog Number Varies by package size (e.g., TRC-A187820)

Note: Detailed quantitative data such as certified purity and uncertainty are provided on the lot-specific Certificate of Analysis, which should be obtained from the supplier at the time of purchase.

Experimental Protocols for CRM Certification

The certification of a reference material is a rigorous process that involves a combination of analytical techniques to ensure its identity, purity, and stability. While the specific Certificate of Analysis for a given lot of this compound will provide the exact experimental details, the following are the general methodologies employed for the certification of pharmaceutical reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of organic compounds. It separates the main component from any structurally related impurities.

Protocol:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is typically used.

  • Column: A reversed-phase column (e.g., C18) of appropriate dimensions and particle size is selected.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used. The composition can be delivered isocratically or as a gradient.

  • Sample Preparation: A precisely weighed amount of the this compound candidate material is dissolved in a suitable solvent to a known concentration.

  • Analysis: The sample solution is injected into the HPLC system. The chromatogram is recorded, and the peak areas of the main component and all impurities are integrated.

  • Calculation: The purity is often calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. Response factors of impurities, if known, are applied for a more accurate assessment.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Provides information about the molecular weight of the compound, confirming the presence of this compound. High-resolution mass spectrometry can further confirm the elemental composition.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, ensuring it is consistent with that of this compound. The spectra are compared against reference data or theoretical predictions.

Water Content Determination by Karl Fischer Titration

The presence of water can significantly affect the purity value of a reference material. The Karl Fischer titration method is a highly sensitive and specific method for determining the water content.

Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: A specialized Karl Fischer reagent that reacts stoichiometrically with water.

  • Sample Preparation: A precisely weighed amount of the this compound is introduced into the titration cell.

  • Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software calculates the water content, typically expressed as a weight percentage.

Quantitative NMR (qNMR) for Assay Assignment

Quantitative NMR is a primary ratio method of measurement and can be used to determine the purity of a substance with high precision and direct traceability to the SI unit (mole).

Protocol:

  • Internal Standard: A certified reference material with a known purity is chosen as the internal standard. This standard should have signals in the NMR spectrum that are well-resolved from the analyte's signals.

  • Sample Preparation: Accurately weighed amounts of the this compound candidate material and the internal standard are dissolved together in a deuterated solvent.

  • NMR Analysis: The ¹H NMR spectrum of the mixture is acquired under quantitative conditions (e.g., long relaxation delays).

  • Calculation: The purity of the this compound is calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualization of Experimental Workflows and Logical Relationships

To aid in the understanding of the processes involved in CRM selection and certification, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_characterization Material Characterization cluster_certification Certification Process start Candidate Material for this compound CRM hplc Purity Assessment by HPLC start->hplc ms_nmr Identity Confirmation (MS, NMR) start->ms_nmr kf Water Content (Karl Fischer) start->kf qnmr Assay by qNMR start->qnmr data_analysis Data Analysis & Uncertainty Calculation hplc->data_analysis ms_nmr->data_analysis kf->data_analysis qnmr->data_analysis coa Certificate of Analysis Generation data_analysis->coa crm Certified Reference Material coa->crm

Figure 1: Experimental workflow for the certification of this compound CRM.

supplier_selection cluster_criteria Selection Criteria cluster_decision Decision Process availability Availability of this compound CRM accreditation ISO 17034/17025 Accreditation coa_quality Comprehensive Certificate of Analysis traceability Traceability to SI Units evaluation Evaluate Potential Suppliers evaluation->availability evaluation->accreditation evaluation->coa_quality evaluation->traceability selection Select Optimal Supplier evaluation->selection start Researcher Need for CRM start->evaluation

Figure 2: Logical relationship for the selection of a CRM supplier.

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for N4-Acetylsulfamerazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the realm of pharmaceutical research and drug development, the accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, ensuring safety, and establishing efficacy. N4-Acetylsulfamerazine, the primary metabolite of the sulfonamide antibiotic sulfamethazine (B1682506), is a critical analyte in both environmental monitoring and food safety testing. This guide provides a comprehensive inter-laboratory comparison of analytical methodologies for this compound, offering researchers, scientists, and drug development professionals a clear perspective on performance and experimental protocols.

Inter-laboratory comparisons, often conducted as proficiency testing or round-robin studies, are essential for evaluating and ensuring the reliability of analytical measurements.[1][2] These studies involve multiple laboratories analyzing the same samples to assess the level of agreement and identify potential discrepancies in analytical methods and execution.[3][4] While a formal, large-scale proficiency testing program specifically for this compound is not widely documented, this guide synthesizes data from various validated methods to provide a comparative overview. The principles of such comparisons are crucial for maintaining high standards of quality and consistency in analytical data.[1][2] Inaccuracies in the quantification of pharmaceutical compounds, as highlighted in studies of other drugs, can have significant clinical and safety implications, reinforcing the need for rigorous method validation and comparison.[5]

Comparison of Analytical Methods

The following tables summarize the performance of different analytical techniques used for the determination of this compound. The data is compiled from individual studies to facilitate a comparative assessment.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Throughput Reference
SPIE-MALDI-TOF MSWater, Soil, Manure0.1 ppb (water), 1 ppb (soil/manure)Not ReportedVariable by matrixHigh (1.5h per 8-24 samples)[6]
Colorimetric MethodMilkLow parts-per-billionNot ReportedNot ReportedModerate[7]
Confirmatory Methods (various)Muscle, MilkNot specifiedNot specifiedNot specifiedVariable[3]

Note: Data for confirmatory methods used in the EU proficiency test for sulfonamides were not detailed for individual analytes but the overall results were deemed satisfactory.[3]

Detailed Experimental Protocols

Solid Phase Immunoextraction (SPIE) coupled with MALDI-TOF MS

This method is designed for the sensitive detection of this compound in complex environmental samples.[6]

Sample Preparation:

  • Water samples are spiked to a concentration of 0.1 ppb.

  • Soil and composted manure are prepared as 10% (w/v) aqueous suspensions and spiked to 1 ppb.

  • A three-stage solid phase immunoextraction system is employed for sample cleanup and enrichment.

Analysis:

  • The enriched sample is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

  • The total time for sample enrichment is 1.5 hours for a batch of 8-24 samples.

  • Probe preparation requires 5 minutes per batch.

  • Spectrum acquisition and processing take 5 minutes per sample.

Colorimetric Screening Procedure for Milk

This protocol offers a relatively simple and inexpensive screening method suitable for both laboratory and field use.[7]

Sample Preparation and Analysis:

  • Milk is passed over a Chromosorb 102 column, which adsorbs both sulfamethazine (SMZ) and this compound (ASMZ).

  • To specifically detect ASMZ, the procedure is modified to first remove SMZ during the purification steps.

  • The eluted and purified ASMZ is isolated.

  • The isolated ASMZ is then hydrolyzed back to SMZ.

  • The resulting SMZ is detected colorimetrically.

Experimental Workflows

experimental_workflow_SPIE_MALDI_TOF_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Environmental Sample (Water, Soil, Manure) spike Spike with This compound sample->spike spie Three-Stage Solid Phase Immunoextraction (SPIE) spike->spie maldi MALDI-TOF MS Analysis spie->maldi data Data Acquisition and Processing maldi->data result result data->result Final Concentration

Caption: Workflow for this compound analysis using SPIE-MALDI-TOF MS.

experimental_workflow_colorimetric_screening cluster_extraction Extraction & Purification cluster_detection Detection milk Milk Sample adsorption Adsorption on Chromosorb 102 milk->adsorption elution Elution and Purification (SMZ Removal) adsorption->elution hydrolysis Hydrolysis of ASMZ to SMZ elution->hydrolysis color_detection Colorimetric Detection hydrolysis->color_detection result result color_detection->result Qualitative/Semi-Quantitative Result

Caption: Workflow for the colorimetric screening of this compound in milk.

Logical Relationship of Inter-laboratory Comparison

interlaboratory_comparison_logic cluster_labs Participating Laboratories organizer Coordinating Body (e.g., Reference Laboratory) sample_prep Preparation & Distribution of Identical Test Samples organizer->sample_prep lab1 Laboratory A (e.g., HPLC-UV) sample_prep->lab1 lab2 Laboratory B (e.g., LC-MS/MS) sample_prep->lab2 lab3 Laboratory C (e.g., ELISA) sample_prep->lab3 data_submission Submission of Analytical Results lab1->data_submission lab2->data_submission lab3->data_submission statistical_analysis Statistical Analysis (e.g., Z-scores, Robust Mean) data_submission->statistical_analysis performance_eval Performance Evaluation and Report statistical_analysis->performance_eval performance_eval->organizer

References

A Comparative Analysis of N4-Acetylsulfamerazine and N4-Acetylsulfamethazine Metabolism for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic pathways of sulfonamides is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide provides a detailed comparison of the metabolism of N4-Acetylsulfamerazine and its close structural analog, N4-acetylsulfamethazine, supported by experimental data and detailed methodologies.

The primary metabolic route for both sulfamerazine (B1682647) and sulfamethazine (B1682506) is N4-acetylation, a reversible process that forms this compound and N4-acetylsulfamethazine, respectively. This acetylation is primarily catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes in populations.[1][2] Alongside acetylation, hydroxylation, mediated by cytochrome P450 (CYP) enzymes, represents another significant metabolic pathway.

Quantitative Comparison of Metabolic Parameters

The following tables summarize key pharmacokinetic parameters for sulfamerazine, sulfamethazine, and their N4-acetylated metabolites across various species. These values highlight the differences in their metabolic fates.

Table 1: Elimination Half-Life (t½) of Sulfamerazine, Sulfamethazine, and their N4-Acetyl Metabolites in Various Species

SpeciesCompoundElimination Half-Life (hours)Reference
Human (Slow Acetylator) Sulfamerazine24[3]
Human (Fast Acetylator) Sulfamerazine12[3]
Human (Slow Acetylator) This compound5 and 24 (biphasic)[3]
Human (Fast Acetylator) This compound5 and 12 (biphasic)[3]
Calves Sulfamerazine7.9 ± 1.5[3]
Calves Sulfamethazine11.7 ± 1.9[3]
Horses Sulfamerazine4.3[4]
Horses Sulfamethazine12.4[4]
Pigs Sulfamerazine4.3[5]
Pigs Sulfamethazine12.4[5]

Table 2: Renal Clearance of Sulfamerazine, Sulfamethazine, and their N4-Acetyl Metabolites

SpeciesCompoundRenal Clearance (mL/min)Reference
Human Sulfamerazine20[3]
Human This compound300-500[3]
Calves Sulfamerazine16.8 ± 4.2[3]
Calves This compound148 ± 35[3]
Calves Sulfamethazine10.2 ± 2.4[3]
Calves N4-Acetylsulfamethazine125 ± 29[3]

Table 3: Plasma Protein Binding of Sulfamerazine, Sulfamethazine, and their N4-Acetyl Metabolites

SpeciesCompoundProtein Binding (%)Reference
Human Sulfamerazine86[3]
Human This compound92[3]
Bovine Serum Albumin Sulfamerazine-[6]
Bovine Serum Albumin SulfamethazineHigher affinity than Sulfamerazine[6]

Metabolic Pathways

The metabolic transformations of sulfamerazine and sulfamethazine primarily involve N4-acetylation and hydroxylation. The following diagrams illustrate these key pathways.

Sulfamerazine Sulfamerazine N4_Acetylsulfamerazine This compound Sulfamerazine->N4_Acetylsulfamerazine Acetylation (NAT2) Hydroxysulfamerazine Hydroxysulfamerazine Sulfamerazine->Hydroxysulfamerazine Hydroxylation (CYP450) N4_Acetylsulfamerazine->Sulfamerazine Deacetylation

Caption: Metabolic pathways of Sulfamerazine.

Sulfamethazine Sulfamethazine N4_Acetylsulfamethazine N4-Acetylsulfamethazine Sulfamethazine->N4_Acetylsulfamethazine Acetylation (NAT2) Hydroxysulfamethazine Hydroxysulfamethazine Sulfamethazine->Hydroxysulfamethazine Hydroxylation (CYP450) N4_Acetylsulfamethazine->Sulfamethazine Deacetylation

Caption: Metabolic pathways of Sulfamethazine.

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the metabolism of sulfamerazine and sulfamethazine.

In Vivo Pharmacokinetic Studies

A common experimental design for in vivo studies involves the intravenous administration of the parent drug to the test subjects (e.g., human volunteers, calves, horses, pigs).

  • Drug Administration: A defined dose of sulfamerazine or sulfamethazine is administered intravenously.

  • Sample Collection: Blood and urine samples are collected at predetermined time intervals.

  • Sample Preparation:

    • Plasma: Blood samples are centrifuged to separate plasma.

    • Urine: Urine volume is recorded, and an aliquot is taken for analysis.

  • Analytical Method (HPLC): The concentrations of the parent drug and its metabolites in plasma and urine are determined using High-Performance Liquid Chromatography (HPLC). A typical HPLC setup includes:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer).

    • Detection: UV detection at a specific wavelength (e.g., 254 nm).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance.

In Vitro Metabolism Studies using Liver Microsomes

In vitro studies using liver microsomes are instrumental in identifying the specific enzymes involved in metabolism.[7][8]

  • Microsome Preparation: Liver microsomes are prepared from the species of interest through differential centrifugation of liver homogenates.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, the substrate (sulfamerazine or sulfamethazine), and a NADPH-generating system (for CYP-mediated reactions) or acetyl-CoA (for NAT-mediated reactions) in a suitable buffer.

    • The mixture is incubated at 37°C for a specific duration.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile or methanol).

  • Sample Analysis: The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined to assess the enzyme's affinity and catalytic efficiency for the substrate.

The following diagram outlines a general workflow for an in vitro metabolism study.

Start Start Prepare_Microsomes Prepare Liver Microsomes Start->Prepare_Microsomes Prepare_Reaction_Mix Prepare Reaction Mixture (Microsomes, Substrate, Cofactors) Prepare_Microsomes->Prepare_Reaction_Mix Incubate Incubate at 37°C Prepare_Reaction_Mix->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Analyze_Sample Analyze by HPLC or LC-MS/MS Terminate_Reaction->Analyze_Sample End End Analyze_Sample->End

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

The metabolism of this compound and N4-acetylsulfamethazine is a complex process influenced by both the chemical structure of the parent compound and the genetic makeup of the individual. While both undergo N4-acetylation and hydroxylation, the extent and rate of these reactions differ, leading to variations in their pharmacokinetic profiles. Sulfamethazine generally exhibits a longer elimination half-life compared to sulfamerazine across multiple species. Furthermore, the N4-acetylated metabolites have significantly higher renal clearance than their parent compounds, highlighting the importance of metabolism in their elimination. Understanding these metabolic nuances is paramount for the rational design and development of safer and more effective sulfonamide-based therapeutics.

References

N4-Acetylsulfamerazine Analytical Standards: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the accuracy and precision of N4-Acetylsulfamerazine analytical standards, supported by experimental data from validated analytical methods.

Performance Comparison of Analytical Standards

The accuracy and precision of an analytical standard are critical performance indicators. Accuracy, often expressed as percent recovery, measures the closeness of a measured value to the true value. Precision, typically represented by the relative standard deviation (RSD), indicates the degree of agreement among a series of individual measurements.

While specific Certificates of Analysis for this compound are not always publicly accessible, performance data can be inferred from validated analytical methods that utilize these standards. The following table summarizes typical performance data for the analysis of sulfonamides, including compounds structurally related to this compound, using High-Performance Liquid Chromatography (HPLC), a common analytical technique.

Analytical Standard/MethodAnalyte(s)MatrixAccuracy (% Recovery)Precision (% RSD)
HPLC-UV Method [1]Sulphadimidine, Sulphadiazine, Sulphamethoxazole, TrimethoprimFeed Premixes> 95.19%1.39% - 2.69% (Repeatability) 1.36% - 4.16% (Intermediate Precision)
HPLC-DAD Method [2]Ten SulfonamidesMilk93.9% - 115.9%< 8.8%
HPLC-FLD Method [3]Five SulfonamidesFeed79.3% - 114.0%2.7% - 9.1% (Repeatability) 5.9% - 14.9% (Reproducibility)
UHPLC-MS/MS Method [4]Nineteen SulfonamidesWater70% - 96%< 15% (at 20, 200, 400 ng/L) < 20% (at 20 ng/L in surface water)

Note: The data presented above is indicative of the performance of analytical methods using sulfonamide standards and may not directly represent the certified values of a specific this compound analytical standard. However, it provides a strong benchmark for the expected accuracy and precision. Commercial suppliers of this compound analytical standards, such as LGC Standards, typically manufacture their products under ISO/IEC 17025 accreditation, ensuring high quality and providing a detailed Certificate of Analysis with specific performance data upon purchase.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison table.

HPLC-UV Method for Sulfonamides in Feed Premixes[1]
  • Extraction: An ultrasound-assisted extraction is employed to recover the sulfonamides from the feed premix samples.

  • Chromatographic Separation:

    • Column: Symmetry C18 (5 µm, 4.6 × 250 mm)

    • Mobile Phase: Isocratic elution (specific composition not detailed in the abstract)

    • Flow Rate: Not specified

    • Detection: UV at 254 nm

  • Validation: The method was validated for robustness, recovery, repeatability, and intermediate precision.

HPLC-DAD Method for Sulfonamides in Milk[2]
  • Extraction: A mixture of ethyl acetate, n-hexane, and isopropanol (B130326) is used for the extraction of the target analytes from milk samples.

  • Chromatographic Separation:

    • Column: Not specified

    • Mobile Phase: A gradient program with a mixture of 0.1% v/v formic acid, acetonitrile, and methanol.

    • Flow Rate: Not specified

    • Detection: Diode-Array Detector (DAD) at 265 nm.

  • Validation: The procedure was validated according to European Union regulation 2002/657/EC for selectivity, stability, decision limit, detection capability, accuracy, and precision.

HPLC-FLD Method for Sulfonamides in Feed[3]
  • Extraction and Cleanup: Sulfonamides are extracted with an ethyl acetate/methanol/acetonitrile mixture, followed by a clean-up step using a Strata-SCX solid-phase extraction (SPE) cartridge.

  • Derivatization: Pre-column derivatization with fluorescamine (B152294) is performed.

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB C18

    • Mobile Phase: Gradient system of acetic acid, methanol, and acetonitrile.

    • Flow Rate: Not specified

    • Detection: Fluorescence Detector (FLD)

  • Validation: The method was validated according to EU requirements (Commission Decision 2002/657/EC) for linearity, decision limit, detection capability, detection and quantification limits, recovery, precision, and selectivity.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for determining the accuracy and precision of an analytical standard using a validated chromatographic method.

Analytical Standard Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation StandardPrep Prepare Stock Solution of This compound Standard SpikePrep Prepare Spiked Samples (at different concentrations) StandardPrep->SpikePrep Extraction Sample Extraction & Cleanup SpikePrep->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Detection Detection (e.g., UV, MS) Chromatography->Detection Accuracy Calculate Accuracy (% Recovery) Detection->Accuracy Precision Calculate Precision (% RSD) Detection->Precision Report Generate Report Accuracy->Report Precision->Report

Analytical Standard Validation Workflow

This guide highlights the critical importance of using high-quality, well-characterized analytical standards for reliable scientific data. While direct public data for this compound standards is limited, the performance of analogous sulfonamide standards in validated methods provides a strong indication of the accuracy and precision that can be expected. For definitive data, researchers should always refer to the Certificate of Analysis provided by the manufacturer.

References

A Researcher's Guide to Solid-Phase Extraction Cartridges for N4-Acetylsulfamerazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N4-Acetylsulfamerazine, a primary metabolite of the sulfonamide antibiotic sulfamerazine, is crucial for pharmacokinetic, residue, and environmental monitoring studies. The selection of an appropriate Solid-Phase Extraction (SPE) cartridge is a critical step in sample preparation, directly impacting recovery, purity, and analytical sensitivity. This guide provides an objective comparison of the performance of different SPE cartridges for this compound, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The choice of SPE sorbent is dictated by the physicochemical properties of this compound and the complexity of the sample matrix. The primary interaction mechanisms exploited for the extraction of this analyte include reversed-phase, ion-exchange, and immunoaffinity. The following table summarizes the performance of commonly used SPE cartridge types for the analysis of N4-acetylated sulfonamides, including this compound.

SPE Cartridge TypeSorbent ChemistryPrimary Retention Mechanism(s)Typical MatrixReported Recovery (%)Relative Standard Deviation (RSD) (%)Key Advantages & Disadvantages
Polymeric Reversed-Phase Hydrophilic-Lipophilic Balanced (HLB)Hydrophobic and hydrophilic interactionsWater, Plasma, Tissues80-110%< 15%Advantages: Broad applicability for polar and non-polar compounds, stable across a wide pH range.[1][2] Disadvantages: May have lower selectivity compared to mixed-mode or immunoaffinity cartridges.
Silica-Based Reversed-Phase Octadecyl (C18)Hydrophobic interactionsWater, Environmental Samples70-95%< 20%Advantages: Well-established and widely available. Disadvantages: Potential for silanol (B1196071) interactions causing peak tailing of basic compounds, less stable at high pH.
Mixed-Mode Ion-Exchange e.g., Cation-Exchange + Reversed-PhaseIon-exchange and hydrophobic interactionsDrinking Water, Urine> 50% (for a range of sulfonamides)< 20%Advantages: High selectivity for ionizable compounds, allows for stringent washing steps to remove interferences. Disadvantages: Method development can be more complex due to the dual retention mechanism.
Immunoaffinity (IAC) Antibody-AntigenSpecific binding to sulfonamidesWater, Soil, Manure, Urine92-100% (for sulfamethazine (B1682506) and its metabolites)Not specifiedAdvantages: Very high selectivity and specificity, leading to extremely clean extracts.[3][4] Disadvantages: Higher cost, may have cross-reactivity with structurally related compounds, limited capacity.

Note: Recovery and RSD values are indicative and can vary significantly based on the specific experimental conditions, matrix, and the specific N4-acetylated sulfonamide being analyzed. Data for this compound may be inferred from studies on structurally similar compounds like N4-Acetylsulfamethazine.

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting these extraction techniques. Below are representative protocols for the key SPE cartridges.

Polymeric Reversed-Phase (HLB) SPE Protocol

This protocol is a general procedure for the extraction of sulfonamides and their metabolites from aqueous samples.

  • Conditioning: The HLB cartridge is conditioned with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: The pre-treated sample (e.g., water sample adjusted to a specific pH) is loaded onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: The cartridge is washed with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: The target analyte, this compound, is eluted with 3 mL of methanol or acetonitrile. The elution solvent may be acidified or basified to improve recovery depending on the specific analyte properties.

  • Dry Down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (e.g., LC-MS/MS).

Mixed-Mode Cation-Exchange SPE Protocol

This protocol is designed for the selective extraction of basic and neutral compounds like sulfonamides from complex matrices.

  • Conditioning: The cartridge is conditioned with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: The cartridge is equilibrated with 3 mL of a buffer at a pH at least 2 units below the pKa of the analyte to ensure it is protonated and can bind to the cation-exchange sorbent.

  • Sample Loading: The pH-adjusted sample is loaded onto the cartridge.

  • Washing:

    • A wash with a mild acidic buffer is performed to remove neutral and acidic interferences.

    • A subsequent wash with methanol can be used to remove hydrophobically bound interferences.

  • Elution: The analyte is eluted using a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte and disrupt the ionic interaction with the sorbent.

  • Dry Down and Reconstitution: The eluate is dried down and reconstituted in the initial mobile phase for analysis.

Immunoaffinity (IAC) SPE Protocol

This protocol leverages the high specificity of antibody-antigen interactions.

  • Equilibration: The immunoaffinity column is equilibrated with a binding buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Loading: The sample is passed through the column, allowing the antibodies to specifically bind to this compound and related sulfonamides.

  • Washing: The column is washed with the binding buffer to remove unbound matrix components. A secondary wash with a mild organic solvent may be used to remove non-specifically bound interferences.

  • Elution: The bound analytes are eluted by disrupting the antibody-antigen interaction, typically by using a low pH buffer or an organic solvent mixture.

  • Neutralization and Analysis: The pH of the eluate is immediately neutralized, and the sample is prepared for subsequent analysis.

Visualizing the Workflow and Selection Process

To further clarify the experimental process and the logic behind cartridge selection, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Pretreatment Pre-treatment (e.g., pH adjustment, filtration) Sample->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution DryDown Dry Down Elution->DryDown Reconstitution Reconstitution DryDown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for Solid-Phase Extraction (SPE) of this compound.

SPE_Selection cluster_choices SPE Cartridge Selection Analyte Analyte: this compound (Amphiprotic, pKa ~2.2, 6.5) HLB Polymeric Reversed-Phase (HLB) Analyte->HLB Broad applicability MCX Mixed-Mode Cation-Exchange (MCX) Analyte->MCX Ionizable nature Matrix Sample Matrix Matrix->HLB General purpose Matrix->MCX Complex matrix, need high purity IAC Immunoaffinity (IAC) Matrix->IAC Very complex matrix, ultimate selectivity needed

Caption: Logical selection guide for choosing an SPE cartridge for this compound analysis.

References

N4-Acetylsulfamerazine Stability Testing and Shelf-Life Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability testing and shelf-life determination for N4-Acetylsulfamerazine, a primary metabolite of the sulfonamide antibiotic sulfamerazine. Due to the limited availability of direct stability studies on this compound, this document integrates established principles of drug stability testing with comparative data from related sulfonamides to offer a robust framework for analysis.

Comparative Stability Profile

The stability of sulfonamides is significantly influenced by environmental factors such as pH, temperature, and light. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more prone to degradation in acidic environments. The N4-acetylated metabolites, including this compound, are important for toxicological and environmental assessments, making their stability a critical parameter.

Forced Degradation Studies: A Comparative Summary

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[1] The following table summarizes the expected degradation behavior of this compound under various stress conditions, with comparative data inferred from studies on other sulfonamides.

Stress ConditionTypical Reagents and ConditionsExpected Degradation of this compound (%)Primary Degradation PathwayComparative Notes on Other Sulfonamides
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hours15 - 25%Deacetylation to SulfamerazineSulfonamides are generally susceptible to acid hydrolysis, leading to the cleavage of the sulfonamide bond or other functional groups.[2]
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hours5 - 15%Limited degradationMore stable under alkaline conditions compared to acidic conditions.[2]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours10 - 20%Oxidation of the aniline (B41778) nitrogenThe amino group is a common site for oxidation in sulfonamides.
Thermal Degradation 80°C for 48 hours (solid state)< 5%Minimal degradationGenerally stable to dry heat in the solid form.
Photodegradation Exposure to UV light (254 nm) for 24 hours20 - 40%Photolytic cleavage of the sulfonamide bondN4-acetylated sulfonamides can undergo photodegradation.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following protocols are based on standard pharmaceutical industry practices for developing stability-indicating methods.

Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is the cornerstone of stability testing, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[3][4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Forced Degradation Protocol

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[1][5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction and quench if necessary before analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber. Dissolve samples at various time points for analysis.

  • Photodegradation: Expose the drug substance (solid and in solution) to UV light in a photostability chamber.

Shelf-Life Determination

The shelf-life of a drug product is the period during which it is expected to remain within its approved specifications, provided it is stored under the conditions defined on the label. For veterinary products, an in-use shelf-life is also critical, especially for multi-dose formulations.[6][7]

Long-Term and Accelerated Stability Studies
  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Samples are typically tested at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.

  • Parameters to Test: Appearance, assay, degradation products, and dissolution (for solid dosage forms).

The data from these studies are used to establish a re-test period for the drug substance and a shelf-life for the drug product.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Shelf-Life Determination A Develop Stability-Indicating HPLC Method B Validate Method (ICH Guidelines) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G J Analyze Degradation Profiles C->J D->J E->J F->J G->J H Long-Term Stability (25°C/60% RH) H->J I Accelerated Stability (40°C/75% RH) I->J K Establish Shelf-Life J->K

Caption: Workflow for this compound Stability Testing.

Logical Relationship in Stability-Indicating Method Development

G A This compound (API) B Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B expose to E Separation of API and Degradation Products A->E are resolved by C Degradation Products B->C generates C->E are resolved by D Stability-Indicating HPLC Method D->E achieves F Accurate Quantification D->F enables

Caption: Core Principle of a Stability-Indicating Method.

References

The Superior Performance of Isotope-Labeled N4-Acetylsulfamerazine as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality data. This guide provides an objective comparison of the performance of the isotope-labeled internal standard, N4-Acetylsulfamerazine-d4, with alternative structural analog internal standards in the LC-MS/MS analysis of sulfamerazine (B1682647) and other sulfonamides.

The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the resulting molecule is chemically identical to the analyte of interest but has a different mass. This unique characteristic allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte.[3] This co-elution is crucial for effectively compensating for variations in sample preparation, matrix effects, and instrument response, ultimately leading to more accurate and precise results.[1]

This guide will delve into the experimental data that underscores the advantages of using an isotope-labeled internal standard like this compound-d4 over structurally similar but non-isotopically labeled compounds.

Comparative Analysis of Internal Standard Performance

The following tables summarize key performance parameters from various studies, comparing the use of stable isotope-labeled internal standards with structural analog internal standards for the analysis of sulfonamides. While direct comparative data for this compound-d4 is limited in publicly available literature, the data for other deuterated sulfonamides, such as sulfasalazine-d4 (B585354) and sulfapyridine-d4, serve as excellent proxies to demonstrate the expected performance benefits.

Table 1: Comparison of Recovery and Precision

Internal Standard TypeAnalyteMatrixRecovery (%)Precision (RSD %)Reference
Isotope-Labeled Sulfasalazine (B1682708)Human Placenta101.6 - 112.74.4 - 6.7[4]
Isotope-Labeled Sulfapyridine (B1682706)Human Placenta97.4 - 108.43.7 - 10.0[4]
Structural Analog SulfamerazineSwine Feed96.7 - 99.7Not Reported
Structural Analog Multiple SulfonamidesFeed79.3 - 114.02.7 - 14.9[5]

Table 2: Comparison of Linearity and Matrix Effects

Internal Standard TypeAnalyteLinearity (r²)Matrix EffectReference
Isotope-Labeled Sulfasalazine & Sulfapyridine>0.99No significant matrix effects observed[4]
Structural Analog Multiple Sulfonamides>0.995Matrix effects were ±35%[5]

The data clearly indicates that methods employing isotope-labeled internal standards exhibit excellent recovery and precision.[4] Most importantly, the use of a SIL internal standard significantly minimizes or eliminates the impact of matrix effects, a major source of variability and inaccuracy in LC-MS/MS analysis.[4] In contrast, methods using structural analogs can be more susceptible to matrix-induced signal suppression or enhancement.[5]

Experimental Workflow and Methodologies

A robust and reliable analytical method is the foundation of accurate quantification. The following diagram illustrates a typical experimental workflow for the analysis of sulfamerazine in a biological matrix using an isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound-d4 Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification internal_standard_comparison cluster_sil Stable Isotope-Labeled (SIL) Internal Standard cluster_analog Structural Analog Internal Standard SIL_Adv Advantages: - Identical chemical and physical properties to analyte - Co-elutes with analyte - Effectively compensates for matrix effects - High accuracy and precision SIL_Disadv Disadvantages: - Can be expensive - Custom synthesis may be required Analog_Adv Advantages: - More readily available - Less expensive Analog_Disadv Disadvantages: - Different physicochemical properties - May not co-elute perfectly - Incomplete compensation for matrix effects - Potential for lower accuracy and precision

References

Safety Operating Guide

Navigating the Disposal of N4-Acetylsulfamerazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of N4-Acetylsulfamerazine are critical for maintaining laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, understanding the proper handling of chemical waste is paramount. This guide provides a detailed, step-by-step approach to the disposal of this compound, ensuring adherence to regulatory standards.

The primary determinant for the disposal of this compound is its classification as a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). This classification dictates the appropriate disposal pathway. While this compound is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, this does not automatically classify it as RCRA hazardous waste[1]. The available safety data sheets do not list it as a federally regulated hazardous waste[2]. However, it is imperative for laboratory personnel to confirm the classification with their institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor, as state and local regulations may vary.

Recommended Disposal Procedures

The recommended best practice for all pharmaceutical waste, including that which is not classified as RCRA hazardous, is incineration through a licensed waste disposal facility[3][4]. This method prevents the entry of active pharmaceutical ingredients into the ecosystem, a significant environmental concern[5]. Landfilling of non-hazardous pharmaceutical waste should be avoided as it can lead to groundwater contamination[5]. Under no circumstances should this compound be disposed of down the drain[2].

The following table summarizes the key characteristics and disposal considerations for this compound.

CharacteristicDataSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
RCRA Hazardous Waste Status Not explicitly listed as RCRA hazardous waste. Verification with EHS is required.[2]
Recommended Disposal Method Incineration via a licensed pharmaceutical waste handler.[3][4]
Prohibited Disposal Methods Drain disposal, mixing with regular trash.[2][5]

Step-by-Step Disposal Protocol

The following experimental protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Classification:

  • Consult your institution's EHS department to determine if this compound is classified as a RCRA hazardous waste under federal, state, or local regulations.

2. Waste Segregation and Collection:

  • If classified as Non-Hazardous Pharmaceutical Waste:
  • Segregate this compound waste from hazardous, infectious, and regular trash.[6]
  • Collect the waste in a designated, clearly labeled, puncture-proof, and leak-resistant container. These containers are often white with blue lids.[4][7]
  • Label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."[4]
  • If classified as RCRA Hazardous Waste:
  • Follow all institutional and regulatory procedures for hazardous waste disposal.
  • Collect the waste in a designated hazardous waste container.
  • Ensure the container is properly labeled with a hazardous waste tag, including the chemical name and accumulation start date.

3. Storage:

  • Store the sealed waste container in a secure, designated satellite accumulation area that is inaccessible to unauthorized personnel.[6]

4. Disposal:

  • Arrange for the collection of the waste container by a licensed pharmaceutical or hazardous waste disposal service.
  • Ensure all necessary documentation, such as a waste manifest, is completed and retained as per institutional and regulatory requirements.[6]

This compound Disposal Workflow

cluster_start cluster_decision cluster_paths cluster_collection cluster_end start Start: This compound Waste Generated decision Consult EHS: Is it RCRA Hazardous Waste? start->decision non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste decision->non_hazardous No hazardous Segregate as RCRA Hazardous Waste decision->hazardous Yes non_haz_container Collect in Labeled Container (e.g., White with Blue Lid) 'For Incineration' non_hazardous->non_haz_container haz_container Collect in Labeled Hazardous Waste Container hazardous->haz_container storage Store in Secure Satellite Accumulation Area non_haz_container->storage haz_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guide for Handling N-Acetylsulfamerazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N4-Acetylsulfamerazine, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] An allergic skin reaction is also possible. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
Protection Type Recommended Equipment Details
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended)Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Lab coat or protective clothingA disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the powder outside of a ventilated enclosure, if exposure limits are exceeded, or if irritation is experienced.
Footwear Closed-toe shoesSafety footwear should be worn in areas where chemicals are stored or used.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step procedure outlines the best practices for laboratory use.

Experimental Protocol: Weighing and Handling of this compound Powder
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, containers) within the fume hood to minimize movement of the powder.

  • Weighing:

    • Conduct all weighing operations within the chemical fume hood.

    • Use a dedicated and calibrated analytical balance.

    • Handle the powder gently to avoid generating dust.

    • If possible, use pre-weighed amounts to minimize handling.

  • Dissolving/Dispensing:

    • Once the desired amount is weighed, if dissolving, add the solvent to the powder slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the powder.

    • Properly dispose of all waste materials as described in the disposal plan.

    • Remove PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Powder in Fume Hood prep3->handling1 handling2 Dispense or Dissolve handling1->handling2 post1 Decontaminate Surfaces & Equipment handling2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Figure 1. Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol
  • Solid Waste:

    • Collect all unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container.

    • Do not dispose of solutions down the drain.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other single-use PPE as solid hazardous waste.

All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and collection schedules.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response Plan
Incident Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

This guide is intended to provide essential information for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before beginning any work.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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N4-Acetylsulfamerazine
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